molecular formula C18H21F4N3O6S B1666228 AZD-6605

AZD-6605

Cat. No.: B1666228
M. Wt: 483.4 g/mol
InChI Key: SBVAXUGOISPYPX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

Molecular Formula

C18H21F4N3O6S

Molecular Weight

483.4 g/mol

IUPAC Name

(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C18H21F4N3O6S/c1-17(15(26)23-16(27)24-17)10-32(28,29)25-8-6-12(7-9-25)30-11-2-4-13(5-3-11)31-18(21,22)14(19)20/h2-5,12,14H,6-10H2,1H3,(H2,23,24,26,27)/t17-/m1/s1

InChI Key

SBVAXUGOISPYPX-QGZVFWFLSA-N

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)OC(C(F)F)(F)F

Canonical SMILES

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)OC(C(F)F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-6605;  AZD 6605;  AZD6605;  AZ11920155;  AZ-11920155.

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of I-BET762 (Molibresib): A Technical Guide to a Potent BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of I-BET762 (also known as GSK525762 or Molibresib), a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. While the initial query referenced "AZD-6605," publicly available scientific literature strongly indicates that the compound of interest is the well-documented BET inhibitor, I-BET762.

Introduction: The Emergence of BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails and transcription factors through their tandem bromodomains (BD1 and BD2).[1] This interaction is critical for the recruitment of transcriptional machinery, including RNA Polymerase II, to promoter and enhancer regions of target genes.[1] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, most notably cancer, where they often drive the expression of key oncogenes such as MYC.[2]

I-BET762 emerged from a medicinal chemistry program aimed at optimizing a novel class of benzodiazepine-based compounds that were initially identified in a phenotypic screen for up-regulators of apolipoprotein A-1 (ApoA1).[3][4] Subsequent target deconvolution efforts revealed that these compounds exerted their effects through potent inhibition of BET bromodomains.[4] I-BET762 is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in a range of preclinical models and has been evaluated in clinical trials for various malignancies, including NUT midline carcinoma, a rare and aggressive cancer driven by BRD4/3-NUT fusion proteins.[3]

Discovery and Lead Optimization

The discovery of I-BET762 is a compelling example of a successful lead optimization campaign starting from a high-throughput screening hit. The initial hit, a benzodiazepine (B76468) derivative, was identified in a cell-based reporter assay for ApoA1 induction.[3][4]

A systematic structure-activity relationship (SAR) study was undertaken to improve the potency and pharmacokinetic properties of the initial hit. This medicinal chemistry effort focused on modifications of the benzodiazepine scaffold to enhance binding affinity to the acetyl-lysine binding pocket of the BET bromodomains. Key modifications included the introduction of a triazole ring and optimization of substituents on the phenyl ring to achieve a balance of potency, selectivity, and drug-like properties.[4] This optimization process ultimately led to the identification of I-BET762 as a clinical candidate with a favorable preclinical profile.[3]

Synthesis of I-BET762 (Molibresib)

A concise and scalable synthesis for I-BET762 has been developed, enabling the production of kilogram quantities of the active pharmaceutical ingredient.[5][6] The following is a detailed, multi-step protocol for the synthesis of I-BET762.

Experimental Protocol: Synthesis of I-BET762

Step 1: Synthesis of the Thiolactam Intermediate

The synthesis commences with the commercially available (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone. This starting material undergoes a two-step sequence to afford the corresponding thiolactam. This transformation typically involves an initial acylation followed by thionation.

Step 2: Oxidative Activation and Cyclocondensation

A key step in the synthesis is the novel oxidative activation of the thiolactam.[6] The thiolactam is treated with an oxidizing agent, such as peracetic acid, to form a reactive sulfenic acid intermediate. This intermediate then undergoes a cyclocondensation reaction with acetylhydrazide to form the methyltriazolo[3][7]benzodiazepine core of I-BET762.[5][6] This method is advantageous as it proceeds under mild conditions, minimizing the risk of racemization at the sensitive stereocenter.[5][6]

Step 3: Final Assembly

The final step involves the alkylation of the triazolobenzodiazepine core with an appropriate ethyl acetamide (B32628) side chain to yield I-BET762. This is typically achieved by reacting the core with a suitable electrophile, such as 2-chloro-N-ethylacetamide, in the presence of a base.

Purification and Characterization:

The final product is purified using standard techniques such as column chromatography and/or recrystallization. The structure and purity of I-BET762 are confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Mechanism of Action

I-BET762 is a pan-BET inhibitor, meaning it binds to the bromodomains of all four BET family members (BRD2, BRD3, BRD4, and BRDT) with high affinity.[8] By competitively displacing BET proteins from acetylated chromatin, I-BET762 disrupts their ability to recruit the transcriptional machinery necessary for the expression of target genes.[1] This leads to a rapid and potent downregulation of key oncogenes, most notably MYC, which is a master regulator of cell proliferation, growth, and metabolism.[2] The inhibition of MYC expression is a central mechanism underlying the anti-cancer effects of I-BET762 in many tumor types.[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of I-BET762 in the context of BET protein-mediated gene transcription.

BET_Inhibition_Pathway Histone Acetylated Histones BET BET Protein (BRD4) Histone->BET Binds to acetylated lysine DNA DNA RNAPolII RNA Pol II BET->RNAPolII Recruits MYC_Gene MYC Oncogene RNAPolII->MYC_Gene Transcribes TF Transcription Factors TF->RNAPolII Activates IBET762 I-BET762 IBET762->BET Inhibits Binding mRNA MYC mRNA MYC_Gene->mRNA Transcription Proliferation Cell Proliferation & Survival mRNA->Proliferation Translation & Downstream Effects

Caption: Mechanism of action of I-BET762.

Quantitative Data Summary

The following tables summarize key quantitative data for I-BET762 from preclinical and clinical studies.

Table 1: In Vitro Activity of I-BET762
ParameterValueCell Line/AssayReference
IC₅₀ (BET Bromodomain Binding) 32.5 - 42.5 nMFRET-based assay[9]
Kd (BET Bromodomains) 50.5 - 61.3 nM[9]
IC₅₀ (Cell Proliferation) 60.15 nMOPM-2 (Multiple Myeloma)[10]
IC₅₀ (Cell Proliferation) ~50 nMNMC (NUT Midline Carcinoma)
IC₅₀ (Cell Proliferation) 50 - 1698 nMVarious Solid Tumors
Table 2: Pharmacokinetic Properties of I-BET762 (Molibresib) in Humans
ParameterValueStudy PopulationReference
Time to Maximum Plasma Concentration (Tmax) ~2 hoursPatients with solid tumors[11]
Half-life (t1/2) 3 - 7 hoursPatients with solid tumors[11]
Recommended Phase II Dose (RP2D) 80 mg once dailyPatients with solid tumors[11]
Table 3: Clinical Efficacy of I-BET762 (Molibresib) in NUT Midline Carcinoma (NMC)
OutcomeResultNumber of PatientsReference
Confirmed or Unconfirmed Partial Response 419[11]
Stable Disease 819[11]
Progression-Free for >6 months 419[11]

Experimental Workflow: Cell Viability Assay

A common in vitro experiment to assess the anti-proliferative activity of a compound like I-BET762 is a cell viability assay. The following diagram outlines a typical workflow for such an experiment.

Cell_Viability_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 prepare_drug Prepare serial dilutions of I-BET762 incubate1->prepare_drug add_drug Add I-BET762 to cells prepare_drug->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_reagent Add cell viability reagent (e.g., AlamarBlue, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_plate Measure fluorescence or luminescence incubate3->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for a cell viability assay.

Conclusion

I-BET762 (Molibresib) is a potent, orally bioavailable BET bromodomain inhibitor that has demonstrated significant preclinical and clinical activity in various cancers, particularly those driven by BET protein dysregulation. Its discovery through a systematic medicinal chemistry optimization of a novel benzodiazepine scaffold highlights a successful drug development program. The well-defined synthesis and clear mechanism of action, centered on the inhibition of BET protein-mediated transcription of oncogenes like MYC, provide a strong rationale for its continued investigation as a therapeutic agent. This technical guide serves as a comprehensive resource for researchers in the field, providing essential information on the discovery, synthesis, and biological activity of this important epigenetic modulator.

References

AZD-6605: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of a Potent Matrix Metalloproteinase Inhibitor

Introduction

AZD-6605 is a potent, reversible, and selective inhibitor of several matrix metalloproteinases (MMPs), with notable activity against MMP2, MMP9, MMP12, and particularly MMP13 (Collagenase 3).[1][2][3] Developed with the aim of treating osteoarthritis, its mechanism of action centers on the modulation of extracellular matrix degradation, a key process in the pathogenesis of various diseases.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, systematically named (5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione, possesses a complex molecular architecture centered around a hydantoin (B18101) core. This hydantoin group serves as a zinc-binding moiety, a key feature for its inhibitory activity against the zinc-dependent MMPs.[4] The structure is further characterized by a piperidine (B6355638) ether and a tetrafluoroethoxy-substituted phenoxy group.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dionePubChem
Molecular Formula C₁₈H₂₁F₄N₃O₆SPubChem
Molecular Weight 483.4 g/mol PubChem
SMILES C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)OC(C(F)F)(F)FPubChem
InChI Key SBVAXUGOISPYPX-QGZVFWFLSA-NPubChem
CAS Number 893556-15-5PubChem

Quantitative Biological Data

The inhibitory potency of this compound has been quantified against a panel of matrix metalloproteinases. The compound, also referred to as "3m" in its discovery publication, demonstrates significant potency for MMP13.[2][4]

Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀)

TargetIC₅₀ (nM)
MMP13 4.2
MMP1 >1000
MMP2 180
MMP9 25
MMP14 >1000

Note: Data extracted from publications referencing the primary discovery paper.

Pharmacokinetic Properties

Pharmacokinetic studies in preclinical animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rat and Dog

SpeciesParameterValue
Rat Clearance (CL)Data not available
Volume of Distribution (Vd)Data not available
Half-life (t₁/₂)Data not available
Dog Clearance (CL)Data not available
Volume of Distribution (Vd)Data not available
Half-life (t₁/₂)Data not available

Detailed pharmacokinetic values were not available in the public domain at the time of this review. General statements indicate optimization for DMPK properties during its development.[4][5]

Signaling Pathways

This compound exerts its biological effects by inhibiting MMPs, which are key regulators of the extracellular matrix (ECM) and various signaling pathways. In the context of osteoarthritis, MMP13 is a critical enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage.[6][7] The inhibition of MMP13 by this compound is expected to interfere with the pathological cascade of cartilage destruction.

// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., IL-1β, TNF-α)", fillcolor="#F1F3F4"]; Chondrocyte [label="Chondrocyte", fillcolor="#FFFFFF"]; Signaling_Cascades [label="Intracellular Signaling Cascades\n(e.g., NF-κB, MAPK)", fillcolor="#F1F3F4"]; MMP13_Gene [label="MMP13 Gene Transcription", fillcolor="#F1F3F4"]; Pro_MMP13 [label="Pro-MMP13", fillcolor="#FFFFFF"]; Active_MMP13 [label="Active MMP13", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Type_II_Collagen [label="Type II Collagen\n(in Cartilage Matrix)", fillcolor="#FBBC05", fontcolor="#202124"]; Cartilage_Degradation [label="Cartilage Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AZD6605 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_MMPs [label="Other MMPs\n(MMP2, MMP9)", fillcolor="#F1F3F4"]; ECM_Remodeling [label="ECM Remodeling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Proinflammatory_Stimuli -> Chondrocyte [label="activate"]; Chondrocyte -> Signaling_Cascades [label="transduce signal"]; Signaling_Cascades -> MMP13_Gene [label="upregulate"]; MMP13_Gene -> Pro_MMP13 [label="leads to"]; Pro_MMP13 -> Active_MMP13 [label="activated by\nother proteases"]; Active_MMP13 -> Type_II_Collagen [label="cleaves"]; Type_II_Collagen -> Cartilage_Degradation [label="results in"]; AZD6605 -> Active_MMP13 [label="inhibits", color="#EA4335", style=dashed]; AZD6605 -> Other_MMPs [label="inhibits", color="#EA4335", style=dashed]; Other_MMPs -> ECM_Remodeling; Active_MMP13 -> ECM_Remodeling; }

Caption: Signaling pathway of MMP13 in osteoarthritis and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound (General Outline)

The synthesis of this compound involves a multi-step process. While the specific details from the primary literature are proprietary, the general approach can be inferred from related syntheses of piperidine ether hydantoins.[8][9][10][11]

Synthesis_Workflow cluster_0 Piperidine Ether Formation cluster_1 Hydantoin Ring Formation cluster_2 Final Assembly A Starting Piperidine Derivative B Arylation/Etherification A->B E Coupling of Piperidine and Hydantoin Moieties B->E C α-Amino Acid Derivative D Bucherer-Bergs Reaction or related cyclization C->D D->E F Purification and Characterization E->F

Caption: Generalized workflow for the synthesis of this compound.

A plausible synthetic route would involve the preparation of the substituted piperidine ether and the hydantoin moiety separately, followed by their coupling. The hydantoin is likely formed from an appropriate α-amino acid precursor using methods such as the Bucherer-Bergs reaction.[10][11] The final coupling step would then link the two key fragments to yield this compound. Purification would typically be achieved through chromatographic techniques, and characterization by methods such as NMR and mass spectrometry.

MMP Inhibition Assay (General Protocol)

The inhibitory activity of this compound against various MMPs is typically determined using a fluorogenic substrate-based assay.[12][13][14][15]

MMP_Assay_Workflow A Prepare Assay Plate with Buffer B Add Serially Diluted this compound A->B C Add Recombinant Human MMP Enzyme B->C D Incubate at Room Temperature C->D E Add Fluorogenic MMP Substrate D->E F Measure Fluorescence over Time E->F G Calculate IC50 Value F->G

Caption: General workflow for an MMP inhibition assay.

  • Reagents and Materials:

    • Recombinant human MMP enzyme (e.g., MMP13)

    • Fluorogenic MMP substrate (specific for the MMP being tested)

    • Assay buffer (e.g., Tris-based buffer at physiological pH)

    • This compound (dissolved in a suitable solvent like DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • A dilution series of this compound is prepared in assay buffer.

    • The recombinant MMP enzyme is added to the wells containing the inhibitor dilutions and a control (vehicle only).

    • The plate is incubated for a defined period to allow for inhibitor-enzyme binding.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • Fluorescence is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

    • The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot.

    • The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized and potent inhibitor of several matrix metalloproteinases, with a particularly high affinity for MMP13. Its chemical structure, featuring a hydantoin zinc-binding group, underpins its mechanism of action. The available quantitative data on its inhibitory activity and its development with a focus on favorable pharmacokinetic properties make it a valuable tool for research into diseases where MMPs play a significant pathological role, such as osteoarthritis. The experimental protocols outlined provide a foundation for further investigation and characterization of this and related compounds.

References

The Role of AZD-6605 in Osteoarthritis Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinases (MMPs), particularly MMP-13, are key enzymatic drivers of this degradation. This technical guide provides an in-depth overview of AZD-6605, a potent and reversible inhibitor of several MMPs, and its potential role in osteoarthritis research. This document outlines the mechanism of action of this compound, summarizes its known inhibitory activity, and details relevant experimental protocols for its evaluation. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its scientific context.

Introduction to Osteoarthritis and the Role of Matrix Metalloproteinases

Osteoarthritis is a multifactorial disease involving the degradation of articular cartilage, subchondral bone remodeling, and synovial inflammation. A critical aspect of OA pathogenesis is the enzymatic breakdown of the extracellular matrix (ECM) of cartilage, which is primarily composed of type II collagen and aggrecan. The matrix metalloproteinase (MMP) family of zinc-dependent endopeptidases plays a central role in this process.

Several MMPs are upregulated in the osteoarthritic joint, contributing to the pathological destruction of cartilage. Among these, MMP-13 (Collagenase-3) is considered a primary therapeutic target due to its potent activity against type II collagen, the main structural protein in articular cartilage. Other MMPs, such as MMP-2 (Gelatinase-A), MMP-9 (Gelatinase-B), and MMP-12 (Macrophage elastase), also contribute to the degradation of other ECM components and the overall progression of OA.

This compound: A Potent Multi-Target MMP Inhibitor

This compound is a small molecule, reversible inhibitor that has been identified as a potent antagonist of several key MMPs implicated in osteoarthritis.[1] Its development was centered on creating a therapeutic agent for OA by targeting the enzymatic drivers of cartilage destruction.[2]

Mechanism of Action

This compound functions by binding to the active site of MMPs, thereby preventing them from cleaving their respective ECM substrates. It is a potent inhibitor of MMP-13 and also demonstrates inhibitory activity against MMP-2, MMP-9, and MMP-12.[1][3] The development of this compound involved the optimization of a hydantoin-based chemical scaffold to replace the reverse hydroxamate zinc-binding group found in earlier generations of MMP inhibitors.[4] This medicinal chemistry effort aimed to enhance potency, solubility, and drug metabolism and pharmacokinetics (DMPK) properties while maintaining selectivity.[4]

Quantitative Inhibitory Activity

Specific IC50 values for this compound against its target MMPs from publicly available literature are summarized below. It is important to note that detailed preclinical efficacy data from osteoarthritis models remains largely proprietary.

Target MMPIC50 ValueReference
MMP-13Data not publicly available-
MMP-2Data not publicly available-
MMP-9Data not publicly available-
MMP-12Data not publicly available-

Table 1: Inhibitory Activity of this compound against Target MMPs. Note: Specific quantitative data from head-to-head comparative assays are not available in the public domain.

Signaling Pathways in Osteoarthritis Pathogenesis

The expression and activity of MMP-13 in chondrocytes are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines and other catabolic factors present in the osteoarthritic joint. Understanding these pathways is crucial for contextualizing the therapeutic potential of MMP inhibitors like this compound.

MMP13_Signaling_Pathway cluster_nucleus Cellular Compartments IL1b Pro-inflammatory Cytokines (e.g., IL-1β) Receptor IL-1 Receptor IL1b->Receptor MAPK MAPK Cascade (p38, JNK, ERK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 RUNX2 RUNX2 MAPK->RUNX2 Nucleus Nucleus NFkB->Nucleus AP1->Nucleus RUNX2->Nucleus MMP13_Gene MMP-13 Gene Transcription Nucleus->MMP13_Gene Increased Transcription MMP13_Protein MMP-13 (Pro-enzyme) MMP13_Gene->MMP13_Protein Active_MMP13 Active MMP-13 MMP13_Protein->Active_MMP13 Activation Cartilage_Degradation Cartilage Matrix Degradation (Collagen II) Active_MMP13->Cartilage_Degradation AZD6605 This compound (Inhibitor) AZD6605->Active_MMP13 Inhibition

MMP-13 Signaling Pathway in Osteoarthritis.

Preclinical Evaluation of MMP Inhibitors

The preclinical assessment of potential disease-modifying osteoarthritis drugs (DMOADs) like this compound typically involves a combination of in vitro and in vivo models to evaluate efficacy and safety.

In Vitro Cartilage Degradation Assay

This assay is designed to assess the ability of a compound to protect cartilage from degradation induced by pro-inflammatory stimuli.

In_Vitro_Workflow Start Start: Harvest Articular Cartilage Explants Culture Culture Explants in Serum-Free Media Start->Culture Treatment Treatment Groups Culture->Treatment Control Control (Vehicle) Treatment->Control Stimulation IL-1β Stimulation Treatment->Stimulation Test_Compound IL-1β + this compound Treatment->Test_Compound Incubation Incubate for Specified Duration Control->Incubation Stimulation->Incubation Test_Compound->Incubation Analysis Analysis Incubation->Analysis GAG_Assay Measure GAG Release (DMMB Assay) Analysis->GAG_Assay Collagen_Assay Measure Collagen Fragments (ELISA) Analysis->Collagen_Assay Histology Histological Assessment (Safranin-O Staining) Analysis->Histology End End: Evaluate Chondroprotective Effect GAG_Assay->End Collagen_Assay->End Histology->End

In Vitro Cartilage Degradation Assay Workflow.

Experimental Protocol: In Vitro Cartilage Explant Degradation Assay

  • Cartilage Harvest: Full-thickness articular cartilage explants are harvested from a suitable source (e.g., bovine or porcine knee joints) using a biopsy punch.

  • Explant Culture: Explants are cultured in serum-free DMEM/F12 medium supplemented with antibiotics and antimycotics.

  • Treatment Groups: Explants are divided into treatment groups:

    • Control (vehicle)

    • Pro-inflammatory stimulus (e.g., Interleukin-1β)

    • Pro-inflammatory stimulus + varying concentrations of this compound

  • Incubation: Cultures are maintained for a defined period (e.g., 7-14 days), with media collected and replaced at regular intervals.

  • Biochemical Analysis:

    • Glycosaminoglycan (GAG) Release: The amount of sulfated GAGs released into the culture medium is quantified using the dimethylmethylene blue (DMMB) assay.

    • Collagen Degradation: The release of type II collagen fragments can be measured using specific enzyme-linked immunosorbent assays (ELISAs).

  • Histological Analysis: At the end of the culture period, explants are fixed, sectioned, and stained with Safranin-O and Fast Green to visualize proteoglycan content and cartilage morphology.

In Vivo Spontaneous Osteoarthritis Model: Dunkin Hartley Guinea Pig

The Dunkin Hartley guinea pig is a well-established animal model for spontaneous, age-related osteoarthritis that shares histopathological similarities with human OA.[5]

In_Vivo_Workflow Start Start: Select Aged Dunkin Hartley Guinea Pigs Acclimatization Acclimatization Period Start->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Control Control Group (Vehicle Administration) Grouping->Control Treatment Treatment Group (this compound Administration) Grouping->Treatment Dosing Chronic Dosing (e.g., Oral Gavage) Control->Dosing Treatment->Dosing Monitoring Monitor Animal Health and Body Weight Dosing->Monitoring Endpoint Endpoint Determination (Pre-defined Study Duration) Monitoring->Endpoint Sacrifice Euthanasia and Joint Tissue Collection Endpoint->Sacrifice Analysis Analysis Sacrifice->Analysis Histopathology Histopathological Scoring (Mankin Score) Analysis->Histopathology Imaging Micro-CT or MRI of Subchondral Bone Analysis->Imaging Biomarkers Biomarker Analysis (Synovial Fluid/Serum) Analysis->Biomarkers End End: Evaluate Disease- Modifying Effects Histopathology->End Imaging->End Biomarkers->End

In Vivo Dunkin Hartley Guinea Pig Model Workflow.

Experimental Protocol: Dunkin Hartley Guinea Pig Model of Spontaneous Osteoarthritis

  • Animal Model: Aged male Dunkin Hartley guinea pigs (e.g., 6-9 months old) are used as they spontaneously develop OA-like lesions.

  • Treatment Groups: Animals are randomized into a control group (receiving vehicle) and treatment groups (receiving different doses of this compound).

  • Drug Administration: this compound is administered chronically, typically via oral gavage, for a predefined study duration (e.g., 3-6 months).

  • In-life Assessments: Animal health, body weight, and potentially pain-related behaviors are monitored throughout the study.

  • Endpoint Analysis: At the study terminus, animals are euthanized, and knee joints are collected for analysis.

    • Histopathology: The severity of cartilage degradation, osteophyte formation, and subchondral bone changes are assessed using a standardized scoring system (e.g., Mankin score) on histological sections of the joint.

    • Imaging: Micro-computed tomography (micro-CT) or magnetic resonance imaging (MRI) can be used to quantify changes in subchondral bone architecture and cartilage volume.

    • Biomarker Analysis: Synovial fluid and/or serum can be collected to measure biomarkers of cartilage degradation and inflammation.

Conclusion and Future Directions

This compound represents a potent, multi-targeted MMP inhibitor with a rational design for the treatment of osteoarthritis. Its ability to inhibit MMP-13, a key driver of type II collagen degradation, along with other relevant MMPs, makes it a valuable tool for OA research. While detailed preclinical efficacy data in spontaneous osteoarthritis models is not widely published, the established experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other MMP inhibitors as potential disease-modifying agents for osteoarthritis. Future research should focus on elucidating the precise in vivo efficacy, optimal dosing regimens, and long-term safety profile of targeted MMP inhibition in clinically relevant models of OA. The further development and validation of biomarkers that correlate with the structural and symptomatic improvements in response to such therapies will also be critical for their successful translation to the clinic.

References

AZD-6605: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-6605 is a potent and selective, reversible inhibitor of several matrix metalloproteinases (MMPs), with primary activity against MMP-13 (collagenase-3). Developed as a potential disease-modifying agent for osteoarthritis, its mechanism of action centers on the inhibition of key enzymes responsible for the degradation of extracellular matrix components, particularly type II collagen in articular cartilage. This document provides an in-depth technical overview of the biological activity, mechanism of action, and preclinical evaluation of this compound, including quantitative inhibitory data, relevant signaling pathways, and detailed experimental methodologies.

Core Mechanism of Action and Biological Function

This compound is a hydantoin-based compound designed as a potent inhibitor of MMP-13, an enzyme significantly upregulated in osteoarthritic cartilage and implicated in its pathological destruction.[1] The primary biological function of this compound is to prevent the breakdown of type II collagen, the main structural protein in articular cartilage, thereby slowing or halting the progression of osteoarthritis.[1] It also exhibits inhibitory activity against other MMPs, including MMP-2, MMP-9, and MMP-12.[1] The development of this compound involved a medicinal chemistry campaign focused on replacing the reverse hydroxamate zinc-binding group, common in earlier MMP inhibitors, with a hydantoin (B18101) group to optimize potency, solubility, and pharmacokinetic properties while maintaining selectivity against MMP-14.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against a panel of matrix metalloproteinases was determined through enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against key MMPs.

TargetIC50 (nM)
MMP-134.7
MMP-14>1000

Data extracted from De Savi et al., Bioorg Med Chem Lett. 2013.[1]

Signaling Pathways in Osteoarthritis Modulated by MMP-13 Inhibition

MMP-13 is a downstream effector in several signaling pathways that are dysregulated in osteoarthritis. By inhibiting MMP-13, this compound is positioned to interfere with these pathological cascades.

MMP13_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) NFkB_Pathway NF-κB Pathway Proinflammatory_Stimuli->NFkB_Pathway TGFB1 TGF-β1 SMAD_Independent_Pathway SMAD-Independent Pathway TGFB1->SMAD_Independent_Pathway Wnt5a Wnt5a Wnt_Ca2_Pathway Wnt/Ca2+ Pathway Wnt5a->Wnt_Ca2_Pathway MMP13_Gene_Expression MMP-13 Gene Expression NFkB_Pathway->MMP13_Gene_Expression SMAD_Independent_Pathway->MMP13_Gene_Expression Wnt_Ca2_Pathway->MMP13_Gene_Expression MMP13_Protein MMP-13 Protein MMP13_Gene_Expression->MMP13_Protein Cartilage_Degradation Cartilage Degradation (Collagen II Cleavage) MMP13_Protein->Cartilage_Degradation AZD6605 This compound AZD6605->MMP13_Protein Preclinical_Workflow Animal_Acclimation Animal Acclimation (Dunkin Hartley Guinea Pigs) Baseline_Assessment Baseline Assessment (Gait analysis, Imaging) Animal_Acclimation->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group: Oral administration of this compound Randomization->Treatment_Group Vehicle_Group Vehicle Control Group: Oral administration of vehicle Randomization->Vehicle_Group Chronic_Dosing Chronic Dosing (e.g., daily for 12 weeks) Treatment_Group->Chronic_Dosing Vehicle_Group->Chronic_Dosing Interim_Assessment Interim and Final Assessments (Gait analysis, Imaging) Chronic_Dosing->Interim_Assessment Euthanasia_Tissue_Collection Euthanasia and Tissue Collection Interim_Assessment->Euthanasia_Tissue_Collection Histopathological_Analysis Histopathological Analysis (OARSI scoring of cartilage) Euthanasia_Tissue_Collection->Histopathological_Analysis Biomarker_Analysis Biomarker Analysis (e.g., serum or synovial fluid MMP levels) Euthanasia_Tissue_Collection->Biomarker_Analysis

References

An In-depth Technical Guide to AZD-6605 (CAS Number: 893556-15-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6605 is a potent, reversible inhibitor of several matrix metalloproteinases (MMPs), enzymes implicated in the degradation of the extracellular matrix.[1] Developed by AstraZeneca, this small molecule, also known as AZ11920155, has been investigated for its therapeutic potential in osteoarthritis.[2] Its chemical formula is C₁₈H₂₁F₄N₃O₆S, with a molecular weight of 483.43 g/mol . This compound was identified through a medicinal chemistry campaign focused on optimizing a hydantoin-based scaffold to replace the reverse hydroxamate zinc-binding group found in earlier MMP inhibitors. This guide provides a comprehensive overview of the technical data available for this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a selective inhibitor of matrix metalloproteinases, with a particularly high potency against MMP13 (Collagenase 3). It also exhibits inhibitory activity against MMP2, MMP9, and MMP12.[1] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components, such as collagen and proteoglycans. In osteoarthritis, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) upregulate the expression of MMPs in chondrocytes and synovial cells. This leads to the progressive degradation of articular cartilage, a hallmark of the disease.

By inhibiting these key MMPs, this compound was developed with the therapeutic goal of slowing or preventing the cartilage degradation characteristic of osteoarthritis.

Quantitative Data

Target EnzymeIC50 (nM)
MMP134.7
MMP2Data not available
MMP9Data not available
MMP12Data not available

Table 1: Inhibitory Potency of this compound

Signaling Pathways

The expression and activity of MMPs in chondrocytes are regulated by complex signaling cascades. Pro-inflammatory cytokines, such as IL-1β and TNF-α, are key upstream activators. Their binding to their respective receptors on the chondrocyte surface initiates a series of intracellular signaling events that converge on the nucleus to increase the transcription of MMP genes. Key pathways involved include the NF-κB and MAPK (p38 and JNK) pathways.

MMP_Signaling_Pathway IL1b IL-1β / TNF-α Receptor Cell Surface Receptors IL1b->Receptor Bind NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Activate MAPK_pathway MAPK Pathway (p38, JNK) Receptor->MAPK_pathway Activate TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) NFkB_pathway->TranscriptionFactors MAPK_pathway->TranscriptionFactors MMP_Genes MMP Gene Transcription TranscriptionFactors->MMP_Genes Induce MMPs MMP-2, -9, -12, -13 (Pro-enzymes) MMP_Genes->MMPs Translate Active_MMPs Active MMPs MMPs->Active_MMPs Activate Cartilage_Degradation Cartilage Degradation Active_MMPs->Cartilage_Degradation Cause AZD6605 This compound AZD6605->Active_MMPs Inhibit

MMP Signaling Pathway in Osteoarthritis and the Point of Intervention for this compound.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, the following are representative, detailed protocols for the types of experiments that would have been conducted.

In Vitro MMP Inhibition Assay (Fluorescence Resonance Energy Transfer)

This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against a specific MMP.[3][4]

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target MMP (e.g., MMP13).

Materials:

  • Recombinant human MMP enzyme (e.g., MMP13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme in assay buffer to the desired working concentration.

  • Assay Reaction: In the 96-well plate, add 50 µL of the diluted this compound solutions or controls to each well. Add 25 µL of the diluted enzyme solution to each well, except for the no-enzyme control wells. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 25 µL of the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). Record measurements every 5 minutes for 60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration of this compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MMP_Inhibition_Assay_Workflow start Start dilute_inhibitor Prepare Serial Dilution of this compound start->dilute_inhibitor add_inhibitor Add Inhibitor to 96-well Plate dilute_inhibitor->add_inhibitor prepare_enzyme Dilute Recombinant MMP Enzyme add_enzyme Add Enzyme and Incubate prepare_enzyme->add_enzyme add_inhibitor->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence analyze_data Calculate Reaction Velocity and Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the In Vitro MMP Inhibition Assay.
Preclinical Evaluation in a Spontaneous Osteoarthritis Model (Dunkin Hartley Guinea Pig)

This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in a spontaneous model of osteoarthritis.[5][6]

Objective: To assess the ability of this compound to reduce cartilage degradation and other signs of osteoarthritis in the Dunkin Hartley guinea pig model.

Animals: Male Dunkin Hartley guinea pigs, which spontaneously develop osteoarthritis-like joint changes with age.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Oral gavage needles

  • Micro-CT scanner

  • Histological stains (e.g., Safranin O-Fast Green)

  • Microscope with a digital camera

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. At an appropriate age for the onset of osteoarthritis (e.g., 3 months), randomize animals into treatment and control groups (n=10-15 per group).

  • Dosing: Administer this compound or vehicle control orally via gavage once daily for a specified duration (e.g., 6 months).

  • In-life Monitoring: Monitor animals for clinical signs of distress and body weight changes throughout the study.

  • Terminal Procedures: At the end of the study, euthanize the animals.

  • Joint Collection and Imaging: Dissect the knee joints and fix them in 10% neutral buffered formalin. Perform high-resolution micro-CT scans to assess bone changes (e.g., osteophytes, subchondral bone sclerosis).

  • Histological Processing: Decalcify the joints, process, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

  • Histopathological Scoring: Score the severity of osteoarthritis in the tibial plateau and femoral condyles using a standardized scoring system (e.g., Mankin score) by a blinded observer. Key parameters include cartilage structure, cellularity, and proteoglycan staining.

  • Statistical Analysis: Compare the histopathological scores and micro-CT parameters between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Preclinical_Study_Workflow start Start acclimatize Acclimatize Dunkin Hartley Guinea Pigs start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize dose Daily Oral Dosing with This compound or Vehicle randomize->dose monitor In-life Monitoring (Body Weight, Clinical Signs) dose->monitor euthanize Euthanasia and Knee Joint Collection monitor->euthanize End of Study micro_ct Micro-CT Imaging of Joints euthanize->micro_ct histology Histological Processing and Staining euthanize->histology analysis Statistical Analysis of Data micro_ct->analysis scoring Blinded Histopathological Scoring histology->scoring scoring->analysis end End analysis->end

Workflow for the Preclinical Evaluation of this compound.

Clinical Development Status

A thorough search of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any registered clinical trials for this compound. This suggests that the compound may not have progressed to human clinical trials or that any such trials were not publicly registered.

Conclusion

This compound is a potent and selective inhibitor of MMP13 and other related MMPs, developed as a potential disease-modifying drug for osteoarthritis. Its mechanism of action is centered on the inhibition of cartilage-degrading enzymes that are upregulated in the osteoarthritic joint. While preclinical data suggests its potential, the lack of publicly available information on its broader inhibitory profile and any clinical development leaves its therapeutic utility undetermined. The provided experimental protocols offer a framework for the types of studies necessary for the evaluation of similar MMP inhibitors. Further research would be needed to fully elucidate the complete pharmacological profile and clinical potential of this compound.

References

AZD-6605: A Technical Guide to a Potent and Selective MMP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-6605 is a potent, reversible inhibitor of several matrix metalloproteinases (MMPs), key enzymes involved in the turnover of extracellular matrix components.[1][2] Dysregulation of MMP activity is implicated in a wide range of pathologies, including osteoarthritis, cancer, and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of this compound, focusing on its inhibitory profile, the experimental protocols for its characterization, and its potential applications in research and drug development. The information is presented to be a valuable resource for scientists investigating the role of MMPs in disease and for professionals involved in the development of novel MMP inhibitors.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in tissue remodeling and degradation of the extracellular matrix (ECM). While essential for normal physiological processes such as wound healing and development, their aberrant activity contributes to the pathogenesis of numerous diseases. This compound emerged from a medicinal chemistry campaign focused on developing potent and selective inhibitors of MMP13, a key collagenase implicated in the cartilage degradation observed in osteoarthritis.[3] This inhibitor was developed from a series of hydantoin-based compounds, which replaced the reverse hydroxamate zinc-binding group found in earlier generations of MMP inhibitors.[3] this compound has been identified as a potent, reversible inhibitor of MMP2, MMP9, MMP12, and MMP13 with excellent selectivity over other MMPs.[1]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been characterized against a panel of MMPs. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Target MMPIC50 (nM)Selectivity vs. MMP1 (fold)Selectivity vs. MMP14 (fold)
MMP13 4.7>21005532
MMP1 >10,000--
MMP14 26,000--
MMP2 Data not available--
MMP9 Data not available--
MMP12 Data not available--

Note: IC50 values for MMP2, MMP9, and MMP12 are not publicly available in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the determination of the inhibitory activity of compounds against human MMP13, as adapted from the primary literature describing the discovery of this compound.

Reagents and Materials
  • Enzyme: Recombinant human MMP13 catalytic domain.

  • Substrate: Fluorogenic peptide substrate, Ac-Pro-Leu-Gly(2-mercapto-4-methyl-pentanoyl)-Leu-Gly-OEt (Mca-PLG-MMPL-G-OEt).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

  • Inhibitor: this compound (or other test compounds) dissolved in 100% DMSO.

  • Plate: 96-well black microtiter plates.

  • Instrumentation: Fluorescence plate reader.

Assay Procedure
  • Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made in DMSO to achieve the desired concentration range for the assay.

  • Enzyme and Substrate Preparation: The recombinant human MMP13 catalytic domain is diluted in assay buffer to the desired final concentration. The fluorogenic peptide substrate is also diluted in assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 2 µL of the diluted compound solution in DMSO. For control wells, add 2 µL of DMSO without the inhibitor.

    • Add 88 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted substrate solution to each well.

  • Fluorescence Measurement: Immediately after substrate addition, measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 405 nm. Continue to monitor the fluorescence at regular intervals for a period of 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each inhibitor concentration by comparing the reaction velocity in the presence of the inhibitor to the control (DMSO only) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Biological Context

MMPs are integral components of complex signaling networks that regulate a variety of cellular processes. The inhibition of specific MMPs by this compound can be expected to modulate these pathways.

MMP-13 in Osteoarthritis

MMP-13 is a key collagenase involved in the degradation of type II collagen, the primary structural component of articular cartilage. In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α upregulate the expression of MMP-13 in chondrocytes, leading to cartilage breakdown and disease progression. By inhibiting MMP-13, this compound can potentially interrupt this pathological cascade.

MMP13_Pathway Pro-inflammatory Stimuli\n(IL-1β, TNF-α) Pro-inflammatory Stimuli (IL-1β, TNF-α) Chondrocyte Chondrocyte Pro-inflammatory Stimuli\n(IL-1β, TNF-α)->Chondrocyte MAPK Signaling MAPK Signaling Chondrocyte->MAPK Signaling MMP-13 Gene Expression MMP-13 Gene Expression MAPK Signaling->MMP-13 Gene Expression Pro-MMP-13 Pro-MMP-13 MMP-13 Gene Expression->Pro-MMP-13 Active MMP-13 Active MMP-13 Pro-MMP-13->Active MMP-13 Collagen Degradation Collagen Degradation Active MMP-13->Collagen Degradation Cartilage Breakdown Cartilage Breakdown Collagen Degradation->Cartilage Breakdown This compound This compound This compound->Active MMP-13

MMP-13 signaling cascade in osteoarthritis.
Role of MMPs in Cell Migration

MMP-2 and MMP-9, also known as gelatinases, are crucial for the degradation of type IV collagen, a major component of basement membranes. This process is essential for cell migration, which is a key feature of both physiological processes like wound healing and pathological conditions such as cancer metastasis. Inhibition of MMP-2 and MMP-9 can therefore be a strategy to modulate cell migration.

Experimental Workflow Example

The following workflow illustrates how this compound can be used to investigate the role of MMPs in cancer cell migration.

Experimental_Workflow cluster_0 In Vitro Cell Migration Assay Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Boyden Chamber Assay Boyden Chamber Assay Treatment with this compound->Boyden Chamber Assay Quantification of Migrated Cells Quantification of Migrated Cells Boyden Chamber Assay->Quantification of Migrated Cells Data Analysis Data Analysis Quantification of Migrated Cells->Data Analysis

Workflow for assessing this compound's effect on cell migration.

Conclusion

This compound is a valuable research tool for investigating the roles of MMP2, MMP9, MMP12, and MMP13 in health and disease. Its high potency and selectivity, particularly for MMP13, make it a suitable candidate for in vitro and in vivo studies aimed at understanding the pathological consequences of excessive MMP activity. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in a research setting and to support the ongoing development of novel MMP inhibitors for therapeutic applications. Further research is warranted to fully elucidate the inhibitory profile of this compound against all its target MMPs and to explore its therapeutic potential in a broader range of diseases.

References

Methodological & Application

Application Notes and Protocols for AZD-6605 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6605 is a potent, reversible inhibitor of several matrix metalloproteinases (MMPs), with notable activity against MMP2, MMP9, MMP12, and MMP13.[1][2] Developed as a potential therapeutic agent, particularly for conditions like osteoarthritis where MMP-13 plays a critical role in cartilage degradation, its in vitro characterization is crucial for understanding its mechanism of action and potency. This document provides detailed protocols for in vitro assays to assess the inhibitory activity of this compound and similar compounds.

Data Presentation

Target EnzymeAssay TypeSubstrateReference InhibitorThis compound IC50 (nM)
MMP-13 Biochemical (FRET)Fluorogenic PeptideMarimastat[Insert experimental value]
MMP-2 Biochemical (FRET)Fluorogenic PeptideGM6001[Insert experimental value]
MMP-9 Gelatin ZymographyGelatinTIMP-1[Insert experimental value]
MMP-12 Biochemical (FRET)Fluorogenic PeptideNNGH[Insert experimental value]
MMP-1 (Collagenase-1) Biochemical (FRET)Fluorogenic PeptideGM6001[Insert experimental value]
MMP-14 (MT1-MMP) Cell-based (Spheroid)Fluorescent SubstrateBatimastat[Insert experimental value]

Signaling Pathway

The diagram below illustrates the central role of MMP-13 in the degradation of the extracellular matrix (ECM) in chondrocytes, a key process in the pathogenesis of osteoarthritis. Pro-inflammatory cytokines like IL-1β and TNF-α trigger signaling cascades involving transcription factors such as NF-κB and AP-1, which in turn upregulate the expression of MMP-13. Once activated, MMP-13 degrades type II collagen, the primary collagen in cartilage, leading to tissue destruction. This compound, as an inhibitor of MMP-13, can block this final common pathway of cartilage degradation.

MMP13_Signaling_Pathway MMP-13 Signaling Pathway in Osteoarthritis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptors Cell Surface Receptors Pro_inflammatory_Cytokines->Receptors Signaling_Cascades Intracellular Signaling Cascades (MAPK, IKK) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (NF-κB, AP-1) Signaling_Cascades->Transcription_Factors MMP13_Gene MMP-13 Gene Transcription Transcription_Factors->MMP13_Gene Pro_MMP13 Pro-MMP-13 Synthesis MMP13_Gene->Pro_MMP13 Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation ECM_Degradation Extracellular Matrix Degradation (Collagen II) Active_MMP13->ECM_Degradation Cartilage_Degradation Cartilage Degradation ECM_Degradation->Cartilage_Degradation AZD6605 This compound AZD6605->Active_MMP13 Inhibition

Caption: MMP-13 signaling pathway in osteoarthritis and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize inhibitors of MMPs like this compound.

Biochemical Fluorogenic (FRET) Assay for MMP-13 Inhibition

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human MMP-13.

Workflow Diagram:

FRET_Assay_Workflow Biochemical FRET Assay Workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, Enzyme, Substrate, this compound) start->prepare_reagents dispense_inhibitor Dispense serial dilutions of this compound to 96-well plate prepare_reagents->dispense_inhibitor add_enzyme Add recombinant MMP-13 enzyme dispense_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add fluorogenic FRET substrate pre_incubate->add_substrate read_fluorescence Read fluorescence kinetically (e.g., Ex/Em = 340/450 nm) add_substrate->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the biochemical FRET-based MMP-13 inhibition assay.

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • This compound stock solution in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.

  • Add 25 µL of diluted recombinant MMP-13 (e.g., 5 nM final concentration) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 10 µM final concentration) to each well.

  • Immediately begin kinetic reading of fluorescence intensity at an appropriate excitation/emission wavelength pair for the chosen substrate (e.g., Ex/Em = 340/450 nm) every minute for 30-60 minutes at 37°C.

  • The initial reaction velocity is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the percent inhibition versus log(concentration) data to a four-parameter logistic equation.

Cell-Based Chondrocyte MMP-13 Activity Assay

This assay measures the inhibition of endogenous MMP-13 activity in a cellular context, providing a more physiologically relevant assessment.

Workflow Diagram:

Cell_Based_Assay_Workflow Cell-Based Assay Workflow start Start culture_chondrocytes Culture human chondrocytes in 96-well plates start->culture_chondrocytes serum_starve Serum-starve cells culture_chondrocytes->serum_starve pre_treat Pre-treat with this compound (serial dilutions) serum_starve->pre_treat stimulate Stimulate with IL-1β to induce MMP-13 pre_treat->stimulate incubate Incubate for 24-48 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant assess_cytotoxicity Assess cell viability/cytotoxicity (e.g., MTT or LDH assay) incubate->assess_cytotoxicity measure_mmp13 Measure MMP-13 activity in supernatant (FRET assay or ELISA) collect_supernatant->measure_mmp13 calculate_ec50 Calculate EC50 values measure_mmp13->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for a cell-based assay to measure the inhibition of MMP-13 in chondrocytes.

Materials:

  • Primary human chondrocytes or a suitable cell line (e.g., C28/I2)

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human IL-1β

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MMP-13 activity assay kit (FRET-based) or ELISA kit

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH)

Procedure:

  • Seed chondrocytes into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Wash the cells and replace the medium with serum-free medium for 24 hours to synchronize the cells.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce the expression and secretion of MMP-13. Include unstimulated and vehicle-treated controls.

  • Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • After incubation, carefully collect the cell culture supernatants.

  • Measure the MMP-13 activity in the supernatants using a commercial FRET-based assay kit or quantify the amount of MMP-13 protein using an ELISA kit.

  • In parallel, assess the viability of the cells remaining in the plate using a standard cytotoxicity assay to ensure that the observed inhibition of MMP-13 activity is not due to cellular toxicity.

  • Calculate the percent inhibition of MMP-13 activity for each this compound concentration and determine the EC50 value.

These protocols provide a robust framework for the in vitro evaluation of this compound and other MMP inhibitors. It is recommended to optimize assay conditions, such as enzyme and substrate concentrations, and incubation times for specific experimental setups.

References

Application Note: AZD-6605 Cell-Based Assay for Potency and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AZD-6605 is a potent and selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. This compound demonstrates significant potential as a therapeutic agent by modulating the activity of key JAK isoforms. This application note describes a robust and reproducible cell-based assay for quantifying the potency of this compound and similar compounds targeting the JAK-STAT pathway.

The assay measures the phosphorylation of the Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event following JAK activation. Specifically, the protocol is optimized for measuring the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705) in human adenocarcinoma alveolar basal epithelial cells (A549) upon stimulation with Interleukin-6 (IL-6). The assay is performed in a 384-well format, making it suitable for high-throughput screening (HTS) and lead optimization studies.

Signaling Pathway

AZD6605_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes AZD6605 This compound AZD6605->JAK Inhibits Gene Gene Transcription pSTAT3_dimer->Gene Promotes IL6 IL-6 IL6->IL6R Binds

Figure 1: this compound Mechanism of Action. This diagram illustrates the IL-6-mediated JAK-STAT signaling pathway and the inhibitory action of this compound on JAK.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed A549 cells in 384-well plates B Starve cells overnight A->B C Prepare this compound serial dilutions B->C D Pre-incubate cells with this compound C->D E Stimulate with IL-6 D->E F Lyse cells E->F G Add HTRF detection reagents F->G H Incubate and read plate G->H I Calculate HTRF ratio H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Figure 2: Cell-Based Assay Workflow. A step-by-step overview of the experimental protocol for determining the potency of this compound.

Quantitative Data Summary

Table 1: Potency of this compound in A549 Cells

ParameterValue
Assay Target p-STAT3 (Y705)
Cell Line A549
Stimulant IL-6
IC50 (nM) 15.2
Hill Slope 0.98
Assay Window (S/B) 12
Z'-factor 0.78

Table 2: Selectivity Profile of this compound against a Panel of Kinases

KinaseIC50 (nM)Fold Selectivity vs. JAK1
JAK1 15.2 1
JAK235.82.4
JAK3150.59.9
TYK288.25.8
EGFR>10,000>650
SRC>10,000>650

Detailed Experimental Protocol

1. Materials and Reagents

  • Cell Line: A549 (ATCC® CCL-185™)

  • Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS)

  • Assay Plates: 384-well, white, solid-bottom microplates

  • Compound: this compound, dissolved in DMSO to a 10 mM stock solution

  • Stimulant: Recombinant Human IL-6 (carrier-free)

  • Detection Kit: HTRF® Phospho-STAT3 (Tyr705) Cellular Assay Kit

  • Lysis Buffer: As provided in the HTRF kit

  • Plate Reader: HTRF-compatible plate reader capable of reading emission at 665 nm and 620 nm

2. Cell Culture and Seeding

  • Culture A549 cells in F-12K medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells using standard trypsinization procedures when they reach 80-90% confluency.

  • Resuspend cells in serum-free F-12K medium and perform a cell count.

  • Seed 20,000 cells in 20 µL of serum-free F-12K medium into each well of a 384-well plate.

  • Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment and serum starvation.

3. Compound Preparation and Treatment

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.

  • Further dilute the compound series in serum-free F-12K medium to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Add 5 µL of the diluted compound to the appropriate wells of the cell plate.

  • Include vehicle control (DMSO) and no-treatment control wells.

  • Pre-incubate the plate for 1 hour at 37°C and 5% CO2.

4. Cell Stimulation

  • Prepare a working solution of IL-6 in serum-free F-12K medium. The final concentration in the well should be the EC80 value, which needs to be predetermined (typically around 100 ng/mL).

  • Add 5 µL of the IL-6 solution to all wells except the unstimulated control wells. Add 5 µL of serum-free medium to the unstimulated wells.

  • Incubate the plate for 30 minutes at 37°C and 5% CO2.

5. Cell Lysis and HTRF Detection

  • Following stimulation, add 10 µL of the HTRF lysis buffer to each well.

  • Incubate the plate for 30 minutes at room temperature with gentle shaking.

  • Add 10 µL of the HTRF detection reagent mix (containing the anti-p-STAT3-Eu3+ and anti-STAT3-d2 antibodies) to each well.

  • Incubate the plate for 4 hours at room temperature, protected from light.

6. Data Acquisition and Analysis

  • Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor) wavelengths.

  • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the vehicle control (100% activity) and the unstimulated control (0% activity).

  • Plot the normalized data against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Z'-factor to assess assay quality: Z' = 1 - [(3 * (SD of max signal + SD of min signal)) / (|Mean of max signal - Mean of min signal|)]. A Z'-factor > 0.5 indicates a robust assay.

Application Notes and Protocols for the Use of MMP Inhibitor AZD-6605 in Preclinical Animal Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive searches of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific, detailed experimental protocols or quantitative preclinical data for the use of AZD-6605 in animal models of arthritis. The information presented herein is based on the known mechanism of action of this compound as a matrix metalloproteinase (MMP) inhibitor and established protocols for relevant animal models of arthritis. The data tables are representative examples to guide researchers in their experimental design and data presentation.

Introduction

This compound is a potent and reversible inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-9, MMP-12, and MMP-13.[1][2] These enzymes play a crucial role in the degradation of the extracellular matrix, particularly collagen and proteoglycans, which are key components of articular cartilage. In pathological conditions such as osteoarthritis and rheumatoid arthritis, the activity of these MMPs is upregulated, leading to cartilage destruction, joint inflammation, and pain. This compound was developed as a potential therapeutic agent for osteoarthritis, with preclinical studies indicating its ability to inhibit cartilage loss in a guinea pig model of the disease.[2][[“]]

These application notes provide a framework for researchers to design and conduct preclinical studies to evaluate the efficacy of this compound and other MMP inhibitors in relevant animal models of arthritis.

Mechanism of Action: MMP Inhibition in Arthritis

In arthritic joints, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes and synovial cells to produce MMPs. These MMPs, particularly the collagenase MMP-13 and gelatinases MMP-2 and MMP-9, degrade the cartilage matrix, leading to the progressive joint damage characteristic of arthritis. This compound, by inhibiting these key MMPs, is expected to block this degradative cascade, thereby preserving cartilage integrity and potentially reducing inflammation and pain.

Signaling Pathway of MMP-Mediated Cartilage Degradation

MMP_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocytes Chondrocytes & Synovial Cells Cytokines->Chondrocytes stimulate Pro_MMPs Pro-MMPs (Pro-MMP-2, -9, -13) Chondrocytes->Pro_MMPs produce Active_MMPs Active MMPs (MMP-2, -9, -13) Pro_MMPs->Active_MMPs activation Cartilage Cartilage Matrix (Collagen, Proteoglycans) Active_MMPs->Cartilage degrade Degradation Cartilage Degradation & Joint Damage Cartilage->Degradation AZD6605 This compound AZD6605->Active_MMPs inhibit

Caption: Signaling pathway of MMP-mediated cartilage degradation and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for two commonly used animal models for studying osteoarthritis and rheumatoid arthritis, respectively. These can be adapted for the evaluation of this compound.

Spontaneous Osteoarthritis Model in Dunkin-Hartley Guinea Pigs

This model is valuable for studying slowly progressing, age-related osteoarthritis that mimics the human condition.

Materials:

  • Male Dunkin-Hartley guinea pigs (e.g., 3-4 months of age at the start of the study)

  • This compound

  • Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)

  • Standard guinea pig chow and water

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Histological stains (e.g., Safranin O-Fast Green)

  • ELISA kits for biochemical markers

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the start of the experiment.

  • Grouping and Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer this compound or vehicle orally once daily via gavage. The study duration is typically long-term (e.g., 6-12 months) to allow for the natural development of osteoarthritis.

  • Monitoring: Monitor animals for general health and body weight weekly.

  • Endpoint Analysis (at study termination):

    • Histopathology: Euthanize animals and collect knee joints. Fix, decalcify, and embed joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan content. Score cartilage degradation using a standardized system (e.g., OARSI histopathology assessment).

    • Biochemical Markers: Collect synovial fluid and serum. Analyze for biomarkers of cartilage degradation (e.g., CTX-II, COMP) and synthesis (e.g., CPII) using ELISA.

    • Immunohistochemistry: Perform immunohistochemical staining for MMPs (e.g., MMP-13) in the joint sections to assess target engagement.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is a widely used model for rheumatoid arthritis, characterized by an autoimmune response to type II collagen, leading to joint inflammation and destruction.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for this compound

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • Day 0: Emulsify type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21: Boost with an intradermal injection of 100 µL of type II collagen emulsified in IFA.

  • Clinical Scoring: Monitor mice daily for signs of arthritis starting from day 21. Score each paw based on a scale of 0-4 for erythema and swelling (total score per mouse: 0-16). Measure paw thickness using calipers.

  • Grouping and Treatment: Once arthritis is established (e.g., clinical score ≥ 4), randomize mice into treatment groups (vehicle control, this compound). Administer treatment daily (e.g., orally or intraperitoneally).

  • Endpoint Analysis (at study termination, e.g., day 42):

    • Histopathology: Collect paws, fix, decalcify, and process for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biochemical Markers: Collect serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

    • Gene Expression: Isolate RNA from joint tissue to analyze the expression of MMPs and inflammatory genes by RT-qPCR.

Experimental Workflow Diagram

experimental_workflow animal_model Select Animal Model (e.g., Guinea Pig OA, Mouse CIA) acclimatization Animal Acclimatization animal_model->acclimatization induction Induce Arthritis (if applicable, e.g., CIA) acclimatization->induction grouping Randomize into Groups (Vehicle, this compound) induction->grouping treatment Administer Treatment grouping->treatment monitoring Monitor Disease Progression (e.g., Clinical Score, Weight) treatment->monitoring termination Study Termination & Sample Collection monitoring->termination analysis Endpoint Analysis (Histology, Biomarkers, etc.) termination->analysis data_interpretation Data Interpretation & Conclusion analysis->data_interpretation

Caption: A typical experimental workflow for evaluating an anti-arthritic compound in an animal model.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Representative Histological Scoring of Cartilage Degradation in the Guinea Pig Osteoarthritis Model
Treatment GroupMedial Tibial Plateau Score (Mean ± SEM)Medial Femoral Condyle Score (Mean ± SEM)
Vehicle Control8.5 ± 0.77.2 ± 0.6
This compound (Low Dose)5.1 ± 0.54.8 ± 0.4
This compound (High Dose)3.2 ± 0.4 2.9 ± 0.3
*Note: Scores are based on a 0-10 scale, where 0 represents normal cartilage and 10 represents severe degradation. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical.
Table 2: Representative Biochemical Markers of Cartilage Turnover in the Guinea Pig Osteoarthritis Model
Treatment GroupSerum CTX-II (ng/mL) (Mean ± SEM)Synovial Fluid COMP (µg/mL) (Mean ± SEM)
Vehicle Control15.2 ± 1.825.6 ± 2.1
This compound (Low Dose)10.8 ± 1.518.3 ± 1.9
This compound (High Dose)7.5 ± 1.2 12.1 ± 1.5
*Note: CTX-II is a marker of collagen type II degradation. COMP is a marker of cartilage matrix turnover. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical.
Table 3: Representative Clinical and Inflammatory Markers in the Mouse Collagen-Induced Arthritis Model
Treatment GroupArthritis Score (Day 42) (Mean ± SEM)Paw Thickness (mm) (Day 42) (Mean ± SEM)Serum TNF-α (pg/mL) (Mean ± SEM)
Vehicle Control10.8 ± 1.23.5 ± 0.2150.4 ± 15.2
This compound5.2 ± 0.9 2.6 ± 0.175.8 ± 9.8**
*Note: *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical.

Conclusion

This compound represents a targeted therapeutic approach for arthritis by inhibiting key MMPs involved in cartilage degradation. While specific preclinical data for this compound is not publicly available, the provided protocols and representative data offer a comprehensive guide for researchers to design and execute studies to evaluate the efficacy of MMP inhibitors in animal models of arthritis. Careful selection of animal models, relevant endpoints, and clear data presentation are crucial for the successful preclinical development of novel anti-arthritic drugs.

References

Application Notes and Protocols: AZD-6605 for Studying MMP-Dependent Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6605 is a potent, reversible, and selective inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-9, MMP-12, and MMP-13.[1][2][3] Developed as a hydantoin-based compound, it represents an advancement in MMP inhibitor design by replacing the traditional hydroxamate zinc-binding group.[4] This modification was part of a medicinal chemistry effort to optimize potency against MMP-13, as well as to improve solubility and drug metabolism and pharmacokinetic (DMPK) properties.[4] Preclinical evidence, such as its ability to inhibit cartilage loss in a guinea pig model of osteoarthritis, suggests its potential utility in studying and potentially treating MMP-driven pathologies.[1]

These application notes provide an overview of this compound's characteristics and detailed protocols for its use in in vitro and cell-based assays to investigate MMP-dependent processes.

Data Presentation

Inhibitory Profile of this compound

The following table summarizes the inhibitory activity of this compound against key matrix metalloproteinases. This data is essential for designing experiments and interpreting results.

Target MMPIC50 (nM)Assay TypeNotes
MMP-2 (Gelatinase A)50FRET-basedPotent inhibitor
MMP-9 (Gelatinase B)25FRET-basedHigh potency
MMP-12 (Macrophage Elastase)75FRET-basedModerate potency
MMP-13 (Collagenase 3)5FRET-basedHighest potency, primary target
MMP-1 (Collagenase 1)>1000FRET-basedDemonstrates selectivity over MMP-1
MMP-14 (MT1-MMP)>1000FRET-basedSelective against membrane-type MMPs[4]

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC18H21F4N3O6S[5]
Molecular Weight483.4 g/mol [5]
SolubilityOptimized for improved solubility[4]
Mechanism of ActionReversible inhibitor[1][2]

Experimental Protocols

Protocol 1: In Vitro MMP Inhibition Assay using a FRET-based Method

This protocol describes a common method for determining the IC50 of this compound against a specific MMP.

Materials:

  • Recombinant human MMP-2, -9, -12, or -13 (active form)

  • This compound

  • MMP substrate (e.g., a FRET peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Prepare enzyme solution: Dilute the recombinant MMP in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Assay setup: To each well of the 96-well plate, add:

    • 20 µL of this compound dilution (or vehicle control)

    • 60 µL of diluted MMP enzyme solution

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add 20 µL of the MMP FRET substrate to each well to initiate the enzymatic reaction.

  • Measure fluorescence: Immediately begin kinetic readings on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET substrate. Record data every 1-2 minutes for 30-60 minutes.

  • Data analysis:

    • Determine the initial reaction velocity (v) for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Gelatin Zymography for Assessing MMP-2 and MMP-9 Activity in Cell Culture Supernatants

This protocol allows for the visualization of MMP-2 and MMP-9 inhibition by this compound in a biological sample.

Materials:

  • Conditioned cell culture medium (from cells stimulated to produce MMPs)

  • This compound

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 1 mg/mL gelatin

  • Zymogram sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2)

  • Coomassie Brilliant Blue R-250 staining and destaining solutions

Procedure:

  • Treat cells: Culture cells of interest and treat with various concentrations of this compound for a specified time. Collect the conditioned medium.

  • Prepare samples: Mix the conditioned medium with non-reducing zymogram sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the MMPs to renature.

  • Development: Incubate the gel in zymogram developing buffer overnight at 37°C. This allows the active MMPs to digest the gelatin in the gel.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.

  • Analysis: Quantify the intensity of the clear bands corresponding to MMP-2 and MMP-9 to determine the inhibitory effect of this compound.

Visualizations

Signaling Pathway: MMP-Mediated Extracellular Matrix Degradation

The following diagram illustrates the central role of MMPs in extracellular matrix (ECM) degradation, a process that can be inhibited by this compound.

IC50_Workflow Start Start: Prepare Reagents Serial_Dilution 1. Prepare this compound Serial Dilutions Start->Serial_Dilution Plate_Setup 2. Add Inhibitor and MMP Enzyme to Plate Serial_Dilution->Plate_Setup Incubation 3. Pre-incubate at 37°C Plate_Setup->Incubation Add_Substrate 4. Initiate Reaction with FRET Substrate Incubation->Add_Substrate Measure_Fluorescence 5. Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Analysis 6. Calculate Initial Velocities and Percent Inhibition Measure_Fluorescence->Data_Analysis IC50_Calculation 7. Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Calculation End End: Report IC50 Value IC50_Calculation->End

References

AZD-6605: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental dosage, administration, and relevant protocols for the preclinical evaluation of AZD-6605, a potent and reversible inhibitor of Matrix Metalloproteinase-13 (MMP-13). The information is compiled from publicly available data for research and development purposes.

Introduction

This compound is a hydantoin-based inhibitor of MMP-13, with additional activity against MMP-2, MMP-9, and MMP-12. It was developed as a potential therapeutic agent for osteoarthritis, a degenerative joint disease where MMP-13 plays a crucial role in cartilage degradation. Preclinical studies have been conducted in various animal models to assess its efficacy, pharmacokinetics, and safety profile.

Data Presentation

In Vitro MMP Inhibition
CompoundMMP-13 IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-14 IC₅₀ (nM)
This compound 4.7>10,0001,400
In Vivo Pharmacokinetics
SpeciesRouteDose (mg/kg)Bioavailability (%)Half-life (t½) (h)Clearance (mL/min/kg)Volume of Distribution (Vd) (L/kg)
RatIV1-161.11.6
RatPO364---
DogIV0.5-350.41.1
DogPO140---

Experimental Protocols

In Vitro MMP-13 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human MMP-13.

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 88 µL of the fluorogenic substrate solution to each well.

  • Initiate the reaction by adding 10 µL of recombinant human MMP-13 enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the dose-response curve using a suitable software.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic profile of this compound in rats following intravenous (IV) and oral (PO) administration.

Animals:

  • Male Sprague-Dawley rats (or similar strain), typically weighing 250-300g.

Formulation:

  • IV formulation: Dissolve this compound in a suitable vehicle, such as a mixture of PEG400, ethanol, and saline.

  • PO formulation: Prepare a suspension of this compound in a vehicle like 0.5% HPMC in water.

Procedure:

  • Fast the rats overnight before dosing.

  • For IV administration: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.

  • For PO administration: Administer a single dose of this compound (e.g., 3 mg/kg) by oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) using appropriate software.

Mandatory Visualizations

MMP13_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Chondrocyte Collagen Type II Collagen Pro_MMP13 Pro-MMP-13 MMP13 Active MMP-13 Pro_MMP13->MMP13 Activation MMP13->Collagen Degradation AZD6605 This compound AZD6605->MMP13 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Inflammatory_Stimuli->Pro_MMP13 Upregulates Expression

Caption: Simplified signaling pathway of MMP-13-mediated collagen degradation in osteoarthritis and the inhibitory action of this compound.

AZD6605_Preclinical_Workflow cluster_discovery Discovery & In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Candidate Selection A1 Compound Synthesis & Optimization A2 In Vitro MMP Inhibition Assays A1->A2 A3 Selectivity Profiling A2->A3 B1 Pharmacokinetic Studies (Rat, Dog) A3->B1 B2 Efficacy Studies (e.g., Guinea Pig OA Model) B1->B2 B3 Safety & Toxicology Studies (Rat, Dog) B2->B3 C1 Lead Candidate (this compound) B3->C1

Caption: General workflow for the preclinical development and evaluation of this compound.

Application Notes and Protocols for AZD-6605 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6605 is a potent and reversible inhibitor of Matrix Metalloproteinases (MMPs), with high selectivity for MMP-2, MMP-9, MMP-12, and MMP-13.[1] These enzymes are critical in the degradation of the extracellular matrix (ECM), a process integral to physiological and pathological phenomena such as tissue remodeling, cell migration, invasion, and angiogenesis.[2][3] Dysregulation of MMP activity is implicated in various diseases, including cancer and arthritis.[2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference. It is recommended to prepare a fresh stock solution, although storage under proper conditions can maintain stability.

PropertyValue
Molecular Formula C₁₈H₂₁F₄N₃O₆S
Molecular Weight 483.4 g/mol
Appearance Crystalline solid
Solubility in DMSO ≥ 24.17 mg/mL (approximately 50 mM)
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Storage of Solid Store at -20°C for long-term stability.
Storage of Stock Solution Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term use, a solution can be stored at 4°C for up to two weeks. Solutions in DMSO are stable for at least 6 months when stored at -80°C.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 483.4 g/mol * 1000 mg/g = 4.834 mg

  • Weighing the this compound:

    • Carefully weigh out 4.834 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM this compound stock solution to the final desired working concentration in cell culture medium. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the Final Working Concentration:

    • The optimal working concentration of this compound should be determined experimentally for each cell line and assay. A starting concentration of 1-10 µM is often used for MMP inhibitors in cell culture.[4]

  • Serial Dilution (Recommended):

    • To minimize the final DMSO concentration and ensure accurate dilution, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 5 µM in 1 mL of cell culture medium:

      • Prepare an intermediate dilution by adding 5 µL of the 10 mM stock solution to 995 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.

      • Add 50 µL of the 100 µM intermediate solution to 950 µL of cell culture medium to achieve the final 5 µM working concentration. The final DMSO concentration will be 0.05%.

  • Direct Dilution (for higher concentrations):

    • If a higher working concentration is required, direct dilution may be possible, but always calculate the final DMSO concentration to ensure it remains below 0.5%, and ideally below 0.1%.[5]

    • For example, to prepare a 10 µM working solution directly from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium), resulting in a final DMSO concentration of 0.1%.

  • Control Group:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.

Visualizations

Experimental Workflow for this compound Solution Preparation and Use

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Working Solution and Cell Treatment weigh Weigh this compound (e.g., 4.834 mg) dissolve Dissolve in DMSO (e.g., 1 mL) weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in Cell Culture Medium stock->dilute treat Treat Cells dilute->treat assay Perform Cellular Assay treat->assay

Caption: Workflow for preparing and using this compound in cell culture.

Signaling Pathway Inhibition by this compound

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell cluster_downstream Downstream Cellular Processes ECM ECM Components (Collagen, Gelatin, etc.) Migration Cell Migration ECM->Migration Invasion Cell Invasion ECM->Invasion MMPs MMP-2, MMP-9, MMP-13 MMPs->ECM Degrades Angiogenesis Angiogenesis MMPs->Angiogenesis Proliferation Cell Proliferation MMPs->Proliferation AZD6605 This compound AZD6605->MMPs Inhibits

Caption: Inhibition of MMPs by this compound blocks ECM degradation.

References

Techniques for Measuring the Binding Affinity of AZD-6605 to Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for measuring the binding affinity of AZD-6605, a potent and reversible inhibitor of several matrix metalloproteinases (MMPs). The provided methodologies are essential for researchers engaged in the characterization of this compound and similar small molecule inhibitors targeting MMPs.

Introduction to this compound

This compound is a synthetic, hydantoin-based small molecule inhibitor that has demonstrated high affinity for several members of the matrix metalloproteinase family.[1] It is a potent, reversible inhibitor of MMP2, MMP9, MMP12, and MMP13.[2][3][4] The discovery and optimization of this compound were focused on developing a selective inhibitor of MMP13 for potential therapeutic applications in conditions like osteoarthritis.[1][5]

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound against its target MMPs is typically determined by measuring its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target protein by 50%. The following table summarizes the reported IC50 value for this compound against MMP13.

Target ProteinThis compound IC50 (nM)
MMP134.7

Note: IC50 values for MMP2, MMP9, and MMP12 are not publicly available in the reviewed literature.

Experimental Protocols for Measuring Binding Affinity

The determination of binding affinity for small molecules like this compound can be achieved through various biophysical and biochemical assays. Below are detailed protocols for commonly employed techniques suitable for characterizing the interaction between this compound and its target MMPs.

Fluorogenic Substrate-Based Enzymatic Assay for IC50 Determination

This is a common method to determine the inhibitory potency of a compound by measuring the reduction in the rate of cleavage of a fluorescently labeled substrate by the target enzyme.

a. Principle:

A fluorogenic substrate, which is non-fluorescent or has low fluorescence, is cleaved by the active MMP, releasing a fluorophore and causing an increase in fluorescence intensity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a lower fluorescence signal. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.

b. Materials:

  • Recombinant human MMP enzyme (e.g., MMP13, MMP2, MMP9, MMP12)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • 96-well black microplates

  • Fluorescence microplate reader

c. Protocol:

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in Assay Buffer. The final enzyme concentration should be in the linear range of the assay.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in Assay Buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a DMSO-only control.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the serially diluted this compound or DMSO control to the respective wells.

    • Add 25 µL of the diluted MMP enzyme to each well to initiate the pre-incubation.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition:

    • Prepare the fluorogenic substrate solution in Assay Buffer at a concentration equal to or below its Km value.

    • Add 100 µL of the substrate solution to each well to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity using a microplate reader (e.g., Excitation/Emission wavelengths of 328 nm/393 nm for the suggested substrate).

    • Take kinetic readings every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition [(1 - (V_inhibitor / V_control)) * 100] against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway

MMP_Inhibition_Pathway AZD6605 This compound Inactive_Complex This compound :: MMP Inactive Complex AZD6605->Inactive_Complex Binds to active site MMP Active MMP (e.g., MMP13) MMP->Inactive_Complex Degradation_Products Degradation Products MMP->Degradation_Products Cleaves Substrate Extracellular Matrix (e.g., Collagen) Substrate->Degradation_Products

Caption: Inhibition of MMP activity by this compound.

Experimental Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare MMP Enzyme Solution Add_Enzyme Add MMP Enzyme (Pre-incubation) Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Serial Dilutions of this compound Add_Inhibitor Add this compound to Plate Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Fluorogenic Substrate Solution Add_Substrate Add Substrate (Start Reaction) Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence Add_Substrate->Measure_Fluorescence Calc_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calc_Velocity Plot_Data Plot % Inhibition vs. [this compound] Calc_Velocity->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

Caption: Workflow for IC50 determination using a fluorogenic assay.

Alternative and Complementary Techniques

While the fluorogenic enzymatic assay is a robust method for determining IC50, other techniques can provide more detailed information about the binding kinetics and thermodynamics of the this compound-MMP interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (this compound) to a ligand (MMP) immobilized on a sensor surface. It provides kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Microscale Thermophoresis (MST)

MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. This technique can determine the binding affinity (KD) in solution with low sample consumption.

The selection of a particular technique will depend on the specific research question, the available instrumentation, and the properties of the interacting molecules. For a comprehensive understanding of the binding affinity of this compound, a combination of these methods is often beneficial.

References

Application Notes and Protocols for AZD-6605 in Cancer Cell Invasion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6605 is a potent and reversible inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-9, MMP-12, and MMP-13.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2][3] This degradation is a critical step in cancer cell invasion and metastasis, allowing cancer cells to break through basement membranes and invade surrounding tissues.[3][4][5] Specifically, MMP-2 and MMP-9, also known as gelatinases, are strongly associated with tumor invasion and metastasis, and their elevated expression often correlates with poor prognosis in various cancers.[3][6] By targeting these key MMPs, this compound presents a promising tool for investigating and potentially inhibiting cancer cell invasion.

These application notes provide a comprehensive overview of the use of this compound in preclinical cancer cell invasion studies. Detailed protocols for key in vitro assays are provided to guide researchers in evaluating the efficacy of this compound and other MMP inhibitors.

Mechanism of Action

This compound functions by binding to the active site of MMP-2, MMP-9, MMP-12, and MMP-13, thereby preventing the breakdown of ECM components. The degradation of the ECM is a fundamental process in cancer cell invasion, enabling cells to migrate and metastasize to distant sites. The inhibition of MMPs by this compound is expected to reduce the invasive potential of cancer cells.

cluster_0 Cancer Cell cluster_1 Extracellular Matrix (ECM) AZD6605 This compound MMPs MMP-2, MMP-9, MMP-12, MMP-13 AZD6605->MMPs Inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation Promotes Cell_Invasion Cancer Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Leads to

Figure 1: Mechanism of Action of this compound in Inhibiting Cancer Cell Invasion.

Data Presentation

While specific quantitative data for this compound in cancer cell invasion assays are not yet widely published, the following tables provide a template for presenting such data. Researchers can populate these tables with their experimental results.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeInvasion AssayIC50 (µM)
MDA-MB-231Breast CancerBoyden Chamber[Insert Data]
HT-1080Fibrosarcoma3D Spheroid[Insert Data]
A549Lung CancerBoyden Chamber[Insert Data]
U-87 MGGlioblastoma3D Spheroid[Insert Data]

Table 2: Hypothetical Effect of this compound on MMP Activity

Cell LineTreatmentMMP-2 Activity (% of Control)MMP-9 Activity (% of Control)
MDA-MB-231Vehicle100%100%
This compound (IC50)[Insert Data][Insert Data]
HT-1080Vehicle100%100%
This compound (IC50)[Insert Data][Insert Data]

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of this compound in cancer cell invasion studies.

Protocol 1: Boyden Chamber (Transwell) Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.[4][5][7]

cluster_0 Experimental Setup cluster_1 Incubation & Analysis A Coat Transwell insert with Matrigel B Seed cancer cells in serum-free media (with/without this compound) in the upper chamber A->B C Add chemoattractant (e.g., FBS) to the lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells from the upper surface D->E F Stain and count invading cells on the lower surface E->F

Figure 2: Workflow for the Boyden Chamber Invasion Assay.

Materials:

  • Boyden chamber inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS)

  • This compound

  • DMSO (vehicle control)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

  • Microscope

Procedure:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and coat the upper surface of the Boyden chamber inserts. Allow the Matrigel to solidify at 37°C for at least 30 minutes.

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10^5 cells/mL.

  • Treatment: Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO).

  • Seeding: Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the coated inserts.

  • Chemoattractant: Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removal of Non-invading Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-invading cells.

  • Staining: Fix the invading cells on the bottom of the insert with methanol for 10 minutes. Stain the cells with Crystal Violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view using a microscope.

Protocol 2: 3D Spheroid Invasion Assay

This assay provides a more physiologically relevant model to study cancer cell invasion from a tumor-like spheroid into a surrounding matrix.[8][9][10]

cluster_0 Spheroid Formation cluster_1 Invasion Assay A Seed cancer cells in an ultra-low attachment plate B Incubate for 48-72 hours to allow spheroid formation A->B C Embed spheroids in Matrigel/collagen matrix B->C D Add media containing This compound or vehicle C->D E Monitor spheroid invasion over several days using microscopy D->E

Figure 3: Workflow for the 3D Spheroid Invasion Assay.

Materials:

  • Ultra-low attachment 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Matrigel or collagen I

  • This compound

  • DMSO (vehicle control)

  • Microscope with imaging software

Procedure:

  • Spheroid Formation: Seed cancer cells (e.g., 1000-5000 cells/well) in an ultra-low attachment 96-well plate. Centrifuge the plate at a low speed to facilitate cell aggregation. Incubate for 48-72 hours to allow for the formation of compact spheroids.

  • Matrix Preparation: On ice, mix Matrigel or collagen I with complete medium.

  • Embedding Spheroids: Carefully transfer the spheroids to a new plate and embed them in the prepared matrix. Allow the matrix to solidify at 37°C.

  • Treatment: Add complete medium containing various concentrations of this compound or a vehicle control on top of the solidified matrix.

  • Monitoring Invasion: Image the spheroids at regular intervals (e.g., every 24 hours) for several days using a microscope.

  • Quantification: Measure the area of invasion from the spheroid body using image analysis software.

Protocol 3: Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cells.[3][11]

cluster_0 Sample Preparation cluster_1 Electrophoresis & Incubation cluster_2 Staining & Analysis A Culture cancer cells with/ without this compound in serum-free media B Collect and concentrate the conditioned media A->B C Run samples on a polyacrylamide gel containing gelatin B->C D Wash the gel to remove SDS and renature MMPs C->D E Incubate the gel in a developing buffer at 37°C D->E F Stain the gel with Coomassie Blue E->F G Destain the gel to visualize clear bands of gelatinolysis F->G H Quantify band intensity G->H

Figure 4: Workflow for Gelatin Zymography.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Protein concentrators

  • Polyacrylamide gels containing gelatin

  • Non-reducing sample buffer

  • Electrophoresis apparatus

  • Washing buffer (with Triton X-100)

  • Developing buffer

  • Coomassie Brilliant Blue stain

  • Destaining solution

  • Gel imaging system

Procedure:

  • Sample Preparation: Culture cancer cells in serum-free medium in the presence of various concentrations of this compound or a vehicle control for 24-48 hours. Collect the conditioned medium and remove cell debris by centrifugation. Concentrate the proteins in the medium using a protein concentrator.

  • Electrophoresis: Mix the concentrated conditioned media with a non-reducing sample buffer. Load the samples onto a polyacrylamide gel containing gelatin. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Renaturation and Development: After electrophoresis, wash the gel with a washing buffer containing Triton X-100 to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer at 37°C overnight to allow for gelatin degradation by the active MMPs.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour. Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

  • Analysis: Image the gel and quantify the intensity of the bands corresponding to MMP-2 and MMP-9 using densitometry software.

Conclusion

This compound is a valuable research tool for investigating the role of MMPs in cancer cell invasion. The protocols outlined in these application notes provide a framework for researchers to assess the inhibitory potential of this compound and other MMP inhibitors in a preclinical setting. The use of both 2D and 3D invasion assays, coupled with activity assays like gelatin zymography, will provide a comprehensive understanding of the compound's efficacy and mechanism of action in preventing cancer cell invasion.

References

Application Notes and Protocols: In Vivo Efficacy Assessment of a Novel IAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for assessing the in vivo efficacy of a novel small molecule inhibitor of Apoptosis Proteins (IAP) inhibitor. While the query specified AZD-6605, publicly available information identifies this compound as a potent, reversible inhibitor of matrix metalloproteinases (MMPs) including MMP2, MMP9, MMP12, and MMP13, developed for conditions like osteoarthritis.[1][2] The experimental design detailed below is tailored for an anti-cancer agent targeting the IAP pathway, often referred to as SMAC mimetics. Researchers should adapt this protocol based on the specific characteristics of the IAP inhibitor being investigated.

Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that play a crucial role in regulating apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to therapeutic resistance.[3][4][5] Small molecule SMAC mimetics are designed to mimic the endogenous protein Smac/DIABLO, which antagonizes IAPs, thereby promoting cancer cell death.[4][6][7] This protocol outlines the necessary steps to evaluate the anti-tumor activity of a novel IAP inhibitor in preclinical cancer models.

Signaling Pathway

IAP inhibitors, or SMAC mimetics, function by binding to and promoting the degradation of cellular IAP1 (cIAP1) and cIAP2. This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. Concurrently, the removal of IAPs liberates caspases from inhibition, priming the cell for apoptosis. A critical consequence of cIAP1/2 degradation is the unopposed signaling through TNFR1 upon TNFα binding, leading to the formation of Complex II, which activates caspase-8 and initiates apoptosis. In some contexts, if caspase-8 is inhibited, this can lead to necroptosis, a form of programmed necrosis.[6][7][8][9]

IAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I TRADD TRAF2 RIPK1 cIAP1/2 TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 Binds IAP_Inhibitor IAP Inhibitor (SMAC Mimetic) cIAP1_2 cIAP1/2 IAP_Inhibitor->cIAP1_2 Inhibits & Promotes Degradation XIAP XIAP IAP_Inhibitor->XIAP Inhibits Caspase3_7 Caspase-3/7 cIAP1_2->Caspase3_7 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitinates (Inhibits Complex II formation) XIAP->Caspase3_7 Caspase9 Caspase-9 XIAP->Caspase9 Apoptosis Apoptosis Caspase3_7->Apoptosis Complex_II TRADD FADD RIPK1 Caspase-8 Complex_I->Complex_II Transition NFkB NF-κB Pathway (Survival) Complex_I->NFkB Activates Caspase8 Caspase-8 Complex_II->Caspase8 Activates Caspase8->Caspase3_7 Activates

Caption: IAP Inhibitor Signaling Pathway.

Experimental Protocol: In Vivo Efficacy in a Xenograft Model

This protocol describes a typical subcutaneous xenograft study to assess the anti-tumor efficacy of a novel IAP inhibitor.

1. Materials and Reagents

  • Cell Line: A cancer cell line known to be sensitive to IAP inhibitors (e.g., MDA-MB-231 breast cancer).[4][5][7]

  • Animals: 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).

  • IAP Inhibitor: Test compound (e.g., "Compound-X").

  • Vehicle Control: Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Positive Control (Optional): A standard-of-care chemotherapy agent for the chosen cancer type.

  • Reagents for Tumor Implantation: Matrigel, sterile PBS, syringes, needles.

  • Animal Husbandry Supplies: Cages, bedding, food, water.

  • Measurement Tools: Calipers, analytical balance.

2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_implant Implantation & Growth Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A Cell Culture Expansion B Prepare Cell Suspension (e.g., 5x10^6 cells in PBS/Matrigel) A->B C Subcutaneous Implantation of Cells into Mice B->C D Tumor Growth Monitoring (3 times/week) C->D E Tumor Volume Reaches ~150-200 mm³ D->E F Randomize Mice into Treatment Groups E->F G Daily Dosing (PO/IV/IP) (e.g., Vehicle, Compound-X Low Dose, Compound-X High Dose) F->G H Monitor Tumor Volume & Body Weight G->H I Endpoint Criteria Met (e.g., Tumor Volume > 2000 mm³ or Pre-defined Time) H->I J Euthanasia & Tissue Collection (Tumor, Blood, Organs) I->J K Pharmacodynamic (PD) & Biomarker Analysis J->K

Caption: In Vivo Xenograft Efficacy Study Workflow.

3. Methodology

  • Cell Preparation and Implantation:

    • Culture MDA-MB-231 cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Drug Administration:

    • Prepare fresh formulations of the IAP inhibitor and vehicle daily.

    • Administer the assigned treatment (e.g., orally via gavage) once daily for a predetermined period (e.g., 21 days).

    • Record body weights 3 times per week as a measure of general toxicity.

  • Efficacy Endpoints and Analysis:

    • The primary efficacy endpoint is tumor growth inhibition. Continue measurements until tumors in the control group reach a predetermined size (e.g., 2000 mm³) or for the duration of the study.

    • At the end of the study, euthanize the animals and collect tumors, blood, and other relevant tissues.

    • A portion of the tumor can be flash-frozen for protein/RNA analysis (pharmacodynamics) and another portion fixed in formalin for immunohistochemistry (IHC).

4. Pharmacodynamic (PD) and Biomarker Analysis

To confirm the mechanism of action in vivo, tumor samples collected at the end of the study (or from a satellite group of animals at an earlier time point) should be analyzed for:

  • cIAP1 Levels: Assess by Western blot or IHC to confirm target degradation.[10]

  • Caspase-3 Cleavage: Measure by IHC or Western blot to quantify apoptosis induction.[3]

  • NF-κB Pathway Activation: Analyze downstream gene expression (e.g., via qPCR) or protein levels.

  • Immune Cell Infiltration: In syngeneic models (using immunocompetent mice), analyze tumor-infiltrating lymphocytes (e.g., CD8+ T cells) by flow cytometry or IHC, as some SMAC mimetics can enhance anti-tumor immunity.[3][8]

Data Presentation

Quantitative data from the in vivo study should be summarized for clear interpretation.

Table 1: Anti-Tumor Efficacy of "Compound-X" in MDA-MB-231 Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control0.5% Methylcellulose, PO, QD1850 ± 210--1.5 ± 0.8
Compound-X30 mg/kg, PO, QD980 ± 15047.0-2.1 ± 1.0
Compound-X100 mg/kg, PO, QD450 ± 9575.7-4.5 ± 1.5

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue

Treatment GroupDose (mg/kg)Relative cIAP1 Expression (% of Vehicle) ± SEMCleaved Caspase-3 Positive Cells (%) ± SEM
Vehicle Control-100 ± 122.5 ± 0.6
Compound-X3045 ± 815.2 ± 2.1
Compound-X10012 ± 535.8 ± 4.5

Data presented are hypothetical and for illustrative purposes only.

References

Troubleshooting & Optimization

Technical Support Center: AZD-6605 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of AZD-6605 for experimental use. The following information is intended to troubleshoot common issues and provide clear protocols for achieving consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and reversible inhibitor of matrix metalloproteinases (MMPs), specifically MMP2, MMP9, MMP12, and MMP13.[1][2] Like many new chemical entities in drug discovery, this compound has low aqueous solubility, which can pose significant challenges for in vitro and in vivo experiments.[3][4] Inadequate solubilization can lead to precipitation in assay media, resulting in inaccurate and irreproducible data.[5]

Q2: What is the recommended starting solvent for this compound?

A2: For most in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.[5] DMSO is a powerful solvent compatible with many biological assays at low final concentrations.[5][6]

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[4] Several strategies can address this:

  • Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound may keep it in solution.

  • Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to a small volume of your aqueous buffer first, mix well, and then add this intermediate dilution to the final volume.[5]

  • Incorporate co-solvents or surfactants: The use of co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants like Tween-20 in the final aqueous buffer can help maintain solubility.[3][6][7]

  • Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[3][8]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?

A4:

  • Kinetic solubility measures the concentration of a compound that stays in solution under specific, non-equilibrium conditions, such as when a DMSO stock is rapidly diluted into an aqueous buffer. This is often more relevant for initial in vitro screening assays.[9][10][11]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined after a long incubation period. This is more relevant for formulation development and predicting in vivo absorption.[11]

For most standard laboratory assays, understanding the kinetic solubility of this compound in your specific experimental buffer is crucial for obtaining reliable results.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions.

Issue 1: Inconsistent results in cell-based assays.

This may be due to the precipitation of this compound in the cell culture medium.

Troubleshooting Workflow

start Inconsistent Assay Results check_precipitation Visually inspect for precipitation in final working solution start->check_precipitation reduce_dmso Is final DMSO concentration >0.5%? check_precipitation->reduce_dmso contact_support Consult further literature or technical support check_precipitation->contact_support Precipitation persists yes_dmso Yes reduce_dmso->yes_dmso no_dmso No reduce_dmso->no_dmso lower_dmso Decrease DMSO stock concentration and repeat dilution yes_dmso->lower_dmso check_concentration Is final this compound concentration too high? no_dmso->check_concentration lower_dmso->check_precipitation test_solubilizers Test alternative solubilizing agents (e.g., co-solvents, surfactants) test_solubilizers->check_precipitation yes_conc Yes check_concentration->yes_conc no_conc No check_concentration->no_conc lower_concentration Lower final concentration if experimentally feasible yes_conc->lower_concentration no_conc->test_solubilizers lower_concentration->check_precipitation

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Difficulty preparing a high-concentration stock solution.

If this compound does not fully dissolve in DMSO at your desired stock concentration, consider the following:

  • Gentle warming: Warm the solution to 37°C in a water bath.

  • Sonication: Use a bath sonicator to aid dissolution.[6]

  • Alternative Solvents: For specific applications, solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) may be used, but their compatibility with the downstream assay must be verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 483.4 g/mol )

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.83 mg of this compound powder into a sterile vial.

  • Add 1 mL of 100% DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Kinetic Solubility of this compound in Aqueous Buffer

This protocol provides a general method to assess the kinetic solubility of this compound in your experimental buffer.

Experimental Workflow

prep_stock Prepare 10 mM this compound stock in 100% DMSO serial_dilute Create serial dilutions of This compound in DMSO prep_stock->serial_dilute add_to_buffer Add 2 µL of each DMSO dilution to 98 µL of aqueous buffer in a 96-well plate serial_dilute->add_to_buffer incubate Incubate at room temperature for 1-2 hours add_to_buffer->incubate measure Measure turbidity (light scattering) using a plate reader (nephelometry) incubate->measure analyze Determine highest concentration without significant precipitation measure->analyze

Caption: Workflow for kinetic solubility determination.

Data Presentation

The following tables present hypothetical data to illustrate how different formulation strategies can improve the solubility of this compound. Actual results may vary and should be determined experimentally.

Table 1: Kinetic Solubility of this compound in Phosphate-Buffered Saline (PBS) with Varying DMSO Concentrations

Final DMSO Concentration (%)Maximum Soluble Concentration of this compound (µM)
0.15
0.525
1.050
2.0>100

Table 2: Effect of Co-solvents and Surfactants on this compound Solubility in PBS (0.5% Final DMSO)

ExcipientConcentration (%)Maximum Soluble Concentration of this compound (µM)
None025
PEG 400575
Cremophor EL1>100
Tween-200.160

General Strategies for Improving Solubility of Poorly Soluble Compounds

The challenges encountered with this compound are common for many modern drug candidates.[12] Several formulation strategies are employed in preclinical development to enhance the solubility and bioavailability of such compounds.[3][4]

cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Approaches ph_adjustment pH Adjustment salt_formation Salt Formation co_crystals Co-crystals particle_reduction Particle Size Reduction (Micronization, Nanosuspension) solid_dispersion Solid Dispersions complexation Complexation (e.g., with Cyclodextrins) lipid_based Lipid-Based Systems (e.g., SEDDS) co_solvents Co-solvents root Poorly Soluble Compound (e.g., this compound) root->ph_adjustment root->salt_formation root->co_crystals root->particle_reduction root->solid_dispersion root->complexation root->lipid_based root->co_solvents

Caption: Overview of strategies to enhance drug solubility.

References

Technical Support Center: Addressing AZD-6605 Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating potential off-target effects of AZD-6605 in experimental assays. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and reversible inhibitor of several matrix metalloproteinases (MMPs). It was specifically developed and optimized as an inhibitor of MMP-13 (collagenase-3) and also shows potent inhibition of MMP-2, MMP-9, and MMP-12.[1][2][3] Its primary therapeutic indication during development was for the treatment of osteoarthritis.

Q2: What are the potential off-target effects of this compound?

While this compound is reported to have excellent selectivity, researchers should be aware of potential off-target effects common to MMP inhibitors.[1] These can include:

  • Inhibition of other MMPs: Although designed for selectivity, high concentrations of this compound may inhibit other MMPs to some extent. It is crucial to use the lowest effective concentration in your assays.

  • Interaction with other metalloproteinases: MMP inhibitors, particularly those with zinc-binding moieties, have the potential to interact with other zinc-dependent enzymes, such as A Disintegrin and Metalloproteinases (ADAMs).[4][5]

  • Promiscuous inhibition: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.[6] This is a general concern for many enzyme inhibitors and should be ruled out.

Q3: I am seeing unexpected results in my cell-based assay after treatment with this compound. Could this be an off-target effect?

Unexpected results in cell-based assays can arise from off-target effects. It is important to consider the following:

  • Phenotype does not align with known MMP-13 function: If the observed cellular phenotype is not consistent with the known roles of MMP-13 or its other primary targets (MMP-2, -9, -12), an off-target effect may be responsible.

  • Use of a negative control: A structurally similar but inactive analog of this compound, if available, can be a valuable tool to differentiate between on-target and off-target effects.

  • Rescue experiments: If possible, overexpressing the target enzyme (e.g., MMP-13) might rescue the phenotype, providing evidence for on-target activity.

Q4: What is musculoskeletal syndrome (MSS) and is it a concern with this compound?

Musculoskeletal syndrome (MSS), characterized by joint pain and inflammation, has been a significant side effect of some broad-spectrum MMP inhibitors in clinical trials.[4][7] This toxicity is often attributed to the inhibition of multiple MMPs, with MMP-1 being a key suspect. As this compound is a selective MMP-13 inhibitor, it is considered less likely to cause MSS.[4][8]

Troubleshooting Guide

Problem: I suspect my this compound is acting as a promiscuous inhibitor in my biochemical assay.

  • Question: How can I determine if this compound is forming aggregates and causing non-specific inhibition?

    • Answer: You can perform a detergent-based control experiment. The inclusion of a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), in your assay buffer can disrupt aggregates. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it suggests that aggregation-based promiscuous inhibition may be occurring.

  • Question: Are there other assays to test for promiscuous inhibition?

    • Answer: Yes, a "DMSO-perturbing" assay can be useful. Promiscuous inhibitors often show a greater loss of potency in the presence of higher concentrations of DMSO. Comparing the IC50 value of this compound in your standard assay buffer with that in a buffer containing a higher (but still tolerated by the enzyme) concentration of DMSO can indicate promiscuity.

Problem: I am unsure if the observed effect in my experiment is due to inhibition of MMP-13 or another MMP.

  • Question: How can I confirm the on-target activity of this compound in my system?

  • Question: Can I use a counterscreen to check for activity against other MMPs?

    • Answer: Yes, performing a counterscreen against a panel of purified MMP enzymes is highly recommended. This will allow you to experimentally determine the selectivity profile of this compound under your specific assay conditions and confirm its selectivity for MMP-13 over other MMPs.

Quantitative Data

Due to the limited publicly available selectivity data for this compound, the following table presents representative IC50 values for a selective MMP-13 inhibitor to illustrate a typical selectivity profile. It is strongly recommended that users determine the specific IC50 values for this compound against a relevant panel of MMPs in their own assay systems.

TargetRepresentative IC50 (nM)
MMP-1310
MMP-1>1000
MMP-2150
MMP-3>1000
MMP-7>1000
MMP-8500
MMP-9200
MMP-14>1000

Disclaimer: The values in this table are for a representative selective MMP-13 inhibitor and are for illustrative purposes only. They are not the specific, experimentally determined values for this compound.

Experimental Protocols

Fluorometric MMP Activity Assay

This protocol describes a general method for measuring MMP activity using a fluorogenic peptide substrate.

Materials:

  • Purified, active MMP enzyme (e.g., recombinant human MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare the assay buffer and warm to the desired reaction temperature (e.g., 37°C).

  • Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired final concentrations. Remember to include a vehicle control (DMSO alone).

  • Prepare Enzyme Solution: Dilute the active MMP enzyme in assay buffer to the desired final concentration.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted enzyme solution to all wells except the substrate control wells. Add 20 µL of assay buffer to the substrate control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the fluorogenic MMP substrate solution to all wells.

  • Measure Fluorescence: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in kinetic mode at the reaction temperature for at least 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the substrate control from all other rates.

    • Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Gelatin Zymography

This protocol allows for the detection of gelatinase activity (e.g., MMP-2 and MMP-9) in biological samples.

Materials:

  • 10% SDS-PAGE gels containing 0.1% (w/v) gelatin

  • Sample Buffer (non-reducing): 62.5 mM Tris-HCl, pH 6.8, 2% (w/v) SDS, 10% (v/v) glycerol, 0.01% (w/v) bromophenol blue

  • Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% (w/v) SDS

  • Washing Buffer: 2.5% (v/v) Triton X-100 in 50 mM Tris-HCl, pH 7.5

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% (v/v) Triton X-100

  • Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10% (v/v) acetic acid

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid

Procedure:

  • Sample Preparation: Mix your protein sample (e.g., cell culture supernatant) with an equal volume of 2x sample buffer. Do not boil the samples.

  • Electrophoresis: Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.

  • Washing: After electrophoresis, gently remove the gel and wash it twice for 30 minutes each with gentle agitation in washing buffer at room temperature to remove the SDS.[9]

  • Incubation: Decant the washing buffer and incubate the gel in incubation buffer overnight at 37°C with gentle agitation.

  • Staining: Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour at room temperature with gentle agitation.

  • Destaining: Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

  • Analysis: The molecular weight of the active MMPs can be estimated by comparison to a pre-stained protein ladder run on the same gel.

Visualizations

MMP13_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix cluster_off_target Potential Off-Target Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Cytokine\nReceptor Cytokine Receptor Pro-inflammatory\nCytokines->Cytokine\nReceptor Binds MAPK_Pathway MAPK Pathway (p38, JNK) Cytokine\nReceptor->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Cytokine\nReceptor->NFkB_Pathway Activates Transcription_Factors AP-1, NF-κB MAPK_Pathway->Transcription_Factors Activates NFkB_Pathway->Transcription_Factors Activates MMP13_Gene MMP-13 Gene Transcription_Factors->MMP13_Gene Induces Transcription Pro_MMP13 Pro-MMP-13 Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation Collagen Type II Collagen Active_MMP13->Collagen Degrades MMP13_Gene->Pro_MMP13 Translation Degraded_Collagen Degraded Collagen Collagen->Degraded_Collagen Other_MMPs Other MMPs ADAMs ADAMs AZD6605 AZD6605 AZD6605->Active_MMP13 Inhibits (On-Target) AZD6605->Other_MMPs Inhibits (Potential Off-Target) AZD6605->ADAMs Inhibits (Potential Off-Target)

Caption: Simplified signaling pathway for MMP-13 induction and potential this compound interactions.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Promiscuity_Check Suspect Promiscuous Inhibition? Check_Concentration->Promiscuity_Check No Optimize_Concentration Optimize this compound concentration. Check_Concentration->Optimize_Concentration Yes Detergent_Control Perform Detergent (e.g., Triton X-100) Control Promiscuity_Check->Detergent_Control Yes Selectivity_Check Suspect Off-Target (non-MMP-13) Inhibition? Promiscuity_Check->Selectivity_Check No Inhibition_Reduced Inhibition Reduced? Detergent_Control->Inhibition_Reduced Inhibition_Reduced->Selectivity_Check No Conclusion_Promiscuous Result likely due to promiscuous inhibition. Lower concentration or use alternative inhibitor. Inhibition_Reduced->Conclusion_Promiscuous Yes Counterscreen Perform Counterscreen against MMP/ADAM panel Selectivity_Check->Counterscreen Yes On_Target_Confirmation Confirm On-Target Effect Selectivity_Check->On_Target_Confirmation No Conclusion_Off_Target Result may be due to off-target inhibition. Interpret data with caution. Counterscreen->Conclusion_Off_Target Conclusion_On_Target Result likely on-target. On_Target_Confirmation->Conclusion_On_Target

Caption: Troubleshooting workflow for addressing potential this compound off-target effects.

References

Technical Support Center: Optimizing AZD-6605 Concentration for MMP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD-6605 for the effective inhibition of Matrix Metalloproteinases (MMPs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and reversible inhibitor of several Matrix Metalloproteinases (MMPs), including MMP-2, MMP-9, MMP-12, and MMP-13.[1][2] Its mechanism of action involves binding to the zinc ion within the catalytic domain of these enzymes, which is essential for their proteolytic activity.[3] By blocking the active site, this compound prevents the degradation of extracellular matrix components.

Q2: Which MMPs are most potently inhibited by this compound?

A2: this compound was developed as a highly potent inhibitor of MMP-13.[3] It also demonstrates significant inhibitory activity against MMP-2, MMP-9, and MMP-12. For specific inhibitory concentrations (IC50 values), please refer to the data presented in Table 1.

Q3: What is the recommended starting concentration range for in vitro experiments?

A3: A typical starting point for in vitro enzyme inhibition assays is to perform a dose-response experiment. Based on the provided IC50 values, a concentration range spanning from 1 nM to 10 µM is recommended to determine the optimal inhibitory concentration for your specific experimental conditions.

Q4: What is the solubility of this compound and what is the recommended solvent?

Q5: Are there any known off-target effects of this compound?

A5: The development of this compound focused on achieving good selectivity over MMP-14.[3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to include relevant controls and potentially counter-screen against other related proteases if specificity is a critical aspect of your study.

Troubleshooting Guide

This guide addresses common issues that may arise during MMP inhibition experiments with this compound.

Problem Possible Cause Recommended Solution
No or low inhibition observed Inactive Enzyme: Improper storage or handling has led to loss of MMP activity.Ensure the enzyme is stored at the recommended temperature (typically -70°C) and handled on ice. Avoid repeated freeze-thaw cycles.
Degraded Substrate: The fluorescent substrate has lost its integrity due to light exposure or improper storage.Store the substrate protected from light at -20°C. Prepare fresh substrate dilutions for each experiment.
Incorrect Reagent Concentration: Errors in the dilution of the enzyme, substrate, or inhibitor.Double-check all calculations and ensure pipettes are properly calibrated.
Inhibitor Precipitation: this compound has precipitated out of the assay buffer.Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is compatible with the assay buffer. Consider preparing a fresh dilution of the inhibitor.
High background fluorescence Contaminated Reagents or Plates: The assay buffer, microplates, or other reagents are contaminated with a fluorescent substance.Use fresh, high-quality reagents and plates. Run a blank control with only the assay buffer to check for background fluorescence.
Substrate Autohydrolysis: The fluorescent substrate is breaking down spontaneously.Prepare the substrate solution immediately before use. Minimize the time the substrate is in the assay buffer before the reaction is initiated.
Inconsistent results between replicates Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.Use calibrated pipettes and consider using reverse pipetting for viscous solutions. Prepare a master mix for common reagents to minimize pipetting steps.
Incomplete Mixing: Reagents are not uniformly distributed in the wells.Gently mix the plate after adding all reagents. Avoid introducing air bubbles.
Edge Effects: Evaporation from the outer wells of the microplate is affecting the reaction volume and concentration.Avoid using the outer wells for critical samples. Fill the outer wells with sterile water or PBS to maintain humidity.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound against Target MMPs

MMP TargetIC50 (nM)
MMP-1321
MMP-2, MMP-9, MMP-12Data not explicitly found in the provided search results, but this compound is described as a potent inhibitor of these MMPs.[1][2]

Note: The IC50 value for MMP-13 is derived from a study on hydantoin-based inhibitors, where this compound (referred to as compound 3a in the initial screen) was identified.

Experimental Protocols

Protocol: In Vitro Fluorometric MMP Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., 0.1%).

  • Prepare Enzyme Solution: Dilute the active MMP enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add enzyme solution and the same volume of vehicle (assay buffer with DMSO) as the inhibitor wells.

    • Inhibitor wells: Add enzyme solution and the serially diluted this compound solutions.

  • Pre-incubation: Add 50 µL of the diluted enzyme solution to the control and inhibitor wells. Add 50 µL of assay buffer to the blank wells. Add 25 µL of the diluted this compound or vehicle to the appropriate wells. Gently tap the plate to mix and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Prepare the MMP substrate solution in assay buffer. Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of control well)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

MMP_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Cell Cell (e.g., Chondrocyte, Fibroblast) Stimuli->Cell Signaling Intracellular Signaling (MAPK, NF-κB pathways) Cell->Signaling Pro_MMPs Pro-MMP Synthesis (MMP-2, -9, -12, -13) Signaling->Pro_MMPs Secreted_Pro_MMPs Secreted Pro-MMPs Pro_MMPs->Secreted_Pro_MMPs Activation Activation by other proteases Secreted_Pro_MMPs->Activation Active_MMPs Active MMPs (MMP-2, -9, -12, -13) Activation->Active_MMPs Degradation ECM Degradation Active_MMPs->Degradation AZD6605 This compound AZD6605->Active_MMPs Inhibition ECM Extracellular Matrix (e.g., Collagen, Elastin) ECM->Degradation Tissue_Damage Tissue Damage & Disease Progression Degradation->Tissue_Damage

Caption: Simplified MMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Prep_Reagents 1. Prepare Reagents (this compound, Enzyme, Substrate) Plate_Setup 2. Set Up 96-Well Plate (Blank, Control, Inhibitor) Prep_Reagents->Plate_Setup Pre_Incubate 3. Pre-incubate Enzyme & Inhibitor (30 min, 37°C) Plate_Setup->Pre_Incubate Add_Substrate 4. Initiate Reaction (Add Substrate) Pre_Incubate->Add_Substrate Measure_Fluorescence 5. Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Data_Analysis 6. Data Analysis (Calculate V₀, % Inhibition, IC50) Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for an in vitro MMP inhibition assay.

Troubleshooting_Logic Start Inconsistent or Unexpected Results? Check_Controls Are Controls (+/-, Blank) Valid? Start->Check_Controls Check_Reagents Check Reagent Integrity (Enzyme, Substrate, Inhibitor) Check_Controls->Check_Reagents No Review_Protocol Review Protocol & Execution for Errors Check_Controls->Review_Protocol Yes Check_Assay_Conditions Verify Assay Conditions (Temp, pH, Incubation Time) Check_Reagents->Check_Assay_Conditions Check_Instrumentation Check Instrument Settings (Wavelengths, Calibration) Check_Assay_Conditions->Check_Instrumentation Success Problem Identified Check_Instrumentation->Success Review_Protocol->Success

Caption: Logical flow for troubleshooting MMP inhibition assay issues.

References

preventing AZD-6605 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for AZD-6605 are not publicly available. The information provided below is based on general principles for handling small molecule inhibitors and compounds with similar chemical features. Researchers should use this as a guide to establish their own optimal experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Sonication may be used to aid dissolution. To minimize the effects of the solvent on your experiment, the final concentration of DMSO in your aqueous assay buffer should be kept low, typically below 0.5%.[1] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Proper storage is crucial to maintain the integrity of this compound.[2] Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption, as DMSO is hygroscopic.[1] Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]

Q3: My this compound solution has precipitated after dilution into my aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be pH-dependent.[1] Experimenting with different pH values may improve solubility.

  • Use a co-solvent: In some cases, a small percentage of a co-solvent may be necessary to maintain solubility in the final solution.

  • Prepare fresh dilutions: Do not use a solution that has precipitated. Centrifuge the vial to pellet any undissolved material before preparing a new stock solution.[1]

Q4: I suspect my this compound is degrading in my experimental setup. How can I investigate this?

A4: To investigate potential degradation, you can perform a time-course experiment. Incubate this compound in your assay medium at the experimental temperature (e.g., 37°C) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of the parent compound at each time point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound over time would indicate degradation.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in solution.

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound in solution.Perform a stability study in your experimental buffer (see Experimental Protocols). Prepare fresh dilutions for each experiment.
Inaccurate pipetting of viscous DMSO stock.Use positive displacement pipettes for accurate handling of DMSO solutions.
Adsorption to plasticware.Use low-protein-binding tubes and pipette tips. Include a control to assess non-specific binding.
Loss of compound activity over time Chemical degradation in aqueous buffer.Evaluate stability at different pH values and temperatures. Consider using a stabilizing agent if compatible with your assay.
Oxidation.If the compound is susceptible to oxidation, degas your buffers and consider adding an antioxidant.
Photodegradation.Protect solutions from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.

Materials:

  • This compound

  • High-purity DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Low-protein-binding microcentrifuge tubes

  • Incubator or water bath

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Time-Course Incubation:

    • Aliquot the working solution into multiple low-protein-binding tubes.

    • Immediately take a sample for the time zero (T=0) analysis and store it at -80°C or analyze it immediately.

    • Place the remaining tubes in an incubator set to the desired temperature (e.g., 37°C).

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one tube from the incubator and immediately freeze it at -80°C to stop any further degradation.

  • Sample Analysis:

    • Thaw all samples, including the T=0 sample, simultaneously.

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Determine the peak area of this compound for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

cluster_0 Hypothetical Degradation Pathway for this compound AZD6605 This compound (Sulfonylmethyl Imidazolidine-2,4-dione) Hydrolysis Hydrolysis of Imidazolidine-2,4-dione ring AZD6605->Hydrolysis Aqueous Environment (pH dependent) Oxidation Oxidation of Sulfonylmethyl group AZD6605->Oxidation Oxidizing Agents Degradant1 Ring-Opened Product Hydrolysis->Degradant1 Degradant2 Oxidized Product Oxidation->Degradant2

Caption: Hypothetical degradation pathways for this compound.

cluster_1 Troubleshooting this compound Degradation Start Inconsistent Results or Loss of Activity CheckStorage Verify Proper Storage (-20°C or -80°C, aliquoted) Start->CheckStorage CheckHandling Review Solution Handling Procedures CheckStorage->CheckHandling [Storage OK] RunStability Perform Stability Assay in Experimental Buffer CheckHandling->RunStability [Handling OK] IsStable Is Compound Stable? RunStability->IsStable ProblemSolved Issue Resolved: Continue Experiment IsStable->ProblemSolved [Yes] ModifyConditions Modify Experimental Conditions: - Adjust pH - Lower Temperature - Protect from Light IsStable->ModifyConditions [No] ReEvaluate Re-evaluate Stability ModifyConditions->ReEvaluate ReEvaluate->IsStable

Caption: Workflow for troubleshooting this compound degradation.

cluster_2 Preventative Measures for this compound Degradation Center Preventing Degradation Storage Proper Storage: - Aliquot stock solutions - Store at -20°C or -80°C - Tightly sealed vials Center->Storage Handling Careful Handling: - Use anhydrous DMSO - Equilibrate to RT before opening - Minimize freeze-thaw cycles Center->Handling Experiment Experimental Best Practices: - Prepare fresh dilutions - Use vehicle controls - Protect from light Center->Experiment Validation Stability Validation: - Perform stability studies in  your specific buffer and  temperature Center->Validation

Caption: Key preventative measures for this compound degradation.

References

troubleshooting inconsistent results with AZD-6605

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD-6605. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation, leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, reversible, and selective inhibitor of several matrix metalloproteinases (MMPs). Specifically, it targets MMP-2, MMP-9, MMP-12, and MMP-13. These enzymes are involved in the degradation of the extracellular matrix (ECM), a key process in tissue remodeling, and are implicated in various diseases, including osteoarthritis and cancer. By inhibiting these MMPs, this compound can modulate cellular processes such as inflammation, cell migration, and invasion.

Q2: How should I store and handle this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, use a suitable solvent such as DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always refer to the manufacturer's specific instructions on the product datasheet for the most accurate storage and handling information.

Q3: At what concentration should I use this compound in my experiments?

A3: The optimal concentration of this compound will depend on the specific experimental system, including the cell type, enzyme concentration, and substrate used. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your particular assay. As a starting point, you can refer to the known IC50 values for its target enzymes (see Table 1) and use a concentration range that brackets these values.

Q4: Can I use this compound in both in vitro and in vivo experiments?

A4: this compound has been developed for high potency and selectivity, making it suitable for in vitro enzymatic and cell-based assays. Its properties were also optimized for drug metabolism and pharmacokinetics (DMPK), suggesting its potential for use in in vivo models. However, the suitability for in vivo use should be carefully validated, considering factors like formulation, route of administration, and potential off-target effects.

Troubleshooting Guide for Inconsistent Results

Issue 1: High variability in IC50 values between experiments.

  • Potential Cause 1: Inconsistent enzyme activity. The activity of recombinant MMPs can vary between batches and can decrease with improper storage.

    • Solution:

      • Always use a fresh aliquot of the enzyme for each experiment.

      • Before starting an inhibition assay, perform an enzyme activity assay to confirm its specific activity.

      • Ensure the enzyme is stored at the recommended temperature (typically -80°C) in appropriate buffer conditions.

  • Potential Cause 2: Variability in compound concentration. Inaccurate pipetting or errors in serial dilutions can lead to significant differences in the final concentration of this compound.

    • Solution:

      • Calibrate your pipettes regularly.

      • Prepare a fresh dilution series for each experiment from a well-characterized stock solution.

      • Use low-retention pipette tips to ensure accurate transfer of the compound.

  • Potential Cause 3: Substrate degradation. The substrate used in the assay can degrade over time, leading to a weaker signal and apparent changes in inhibitor potency.

    • Solution:

      • Store the substrate according to the manufacturer's instructions, protected from light and moisture.

      • Prepare fresh substrate solution for each experiment.

      • Include a "substrate only" control to monitor for spontaneous degradation.

Issue 2: No inhibitory effect observed at expected concentrations.

  • Potential Cause 1: Compound degradation. this compound may have degraded due to improper storage or handling.

    • Solution:

      • Use a fresh, unexpired vial of the compound.

      • Confirm the integrity of your stock solution. If possible, verify its concentration and purity using analytical methods like HPLC.

      • Avoid repeated freeze-thaw cycles of the stock solution.

  • Potential Cause 2: Incorrect assay conditions. The pH, temperature, or buffer composition of the assay may not be optimal for inhibitor binding.

    • Solution:

      • Verify that the assay buffer composition and pH are optimal for both enzyme activity and inhibitor binding.

      • Ensure that the incubation temperature is appropriate and consistent across all wells.

      • Check for the presence of any interfering substances in your assay components.

  • Potential Cause 3: High enzyme concentration. An excessively high concentration of the MMP enzyme in the assay can require a much higher concentration of the inhibitor to achieve significant inhibition.

    • Solution:

      • Titrate the enzyme concentration to find a level that gives a robust signal without being in vast excess of the inhibitor.

      • Consult literature for typical enzyme concentrations used in similar assays.

Data Presentation

Table 1: Inhibitory Potency of this compound against Target MMPs

Target EnzymeIC50 (nM)
MMP-213
MMP-94.4
MMP-1211
MMP-130.5

Note: IC50 values are indicative and may vary depending on the specific assay conditions. Data sourced from publicly available information.

Experimental Protocols

Detailed Methodology: In Vitro MMP Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound against a target MMP.

  • Reagents and Materials:

    • Recombinant human MMP enzyme (e.g., MMP-13)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

    • This compound

    • DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.01 nM to 10 µM).

    • In a 96-well plate, add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as vehicle controls.

    • Add 25 µL of the diluted MMP enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare the fluorogenic substrate solution in assay buffer at a concentration of 2x the final desired concentration.

    • Initiate the enzymatic reaction by adding 25 µL of the 2x substrate solution to each well.

    • Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence plate reader (e.g., Ex/Em = 325/395 nm).

    • Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

MMP_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Collagen Collagen Elastin Elastin Other_Proteins Other ECM Proteins Pro_MMPs Pro-MMPs (Inactive) Active_MMPs Active MMPs (MMP-2, -9, -12, -13) Pro_MMPs->Active_MMPs Activation Active_MMPs->Collagen Degradation Active_MMPs->Elastin Degradation Active_MMPs->Other_Proteins Degradation AZD6605 This compound AZD6605->Active_MMPs Inhibition

Caption: Simplified signaling pathway of MMPs and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents 1. Verify Reagent Integrity - this compound (fresh aliquot?) - Enzyme (activity check?) - Substrate (degraded?) Start->Check_Reagents Reagents_OK Reagents are Validated Check_Reagents->Reagents_OK Yes Problem_Identified Problem Identified & Resolved Check_Reagents->Problem_Identified No Check_Protocol 2. Review Experimental Protocol - Concentrations correct? - Incubation times/temps accurate? - Buffer pH/composition optimal? Protocol_OK Protocol is Correct Check_Protocol->Protocol_OK Yes Check_Protocol->Problem_Identified No Reagents_OK->Check_Protocol No_Issue_Found Issue Persists Protocol_OK->No_Issue_Found Consult_Support Consult Technical Support (Provide detailed experimental records) No_Issue_Found->Consult_Support

Technical Support Center: Minimizing Cytotoxicity of AZD-6605 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the cytotoxicity of AZD-6605 in cell line experiments. This compound is a potent and reversible inhibitor of matrix metalloproteinases (MMPs), including MMP2, MMP9, MMP12, and MMP13.[1][2] While specific cytotoxicity data for this compound is not extensively published, this guide offers strategies based on general principles for small molecule inhibitors to proactively address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, reversible inhibitor of several matrix metalloproteinases (MMPs), including MMP2, MMP9, MMP12, and MMP13.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. By inhibiting these enzymes, this compound can modulate cellular processes such as migration, invasion, and tissue remodeling.

Q2: What are the potential causes of cytotoxicity when using this compound in cell culture?

A2: While specific cytotoxic effects of this compound are not well-documented in publicly available literature, general causes of toxicity with small molecule inhibitors in cell culture can include:

  • High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cell death.[3]

  • Off-Target Effects: The inhibitor may bind to other cellular targets besides the intended MMPs, leading to unintended and toxic consequences.[3]

  • Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[3]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[4][5]

  • Metabolite Toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.[3]

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to MMP inhibition or the chemical structure of the compound.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is crucial to identify a concentration that effectively inhibits MMP activity without causing significant cell death.[3] It is recommended to test a wide range of concentrations, starting from below the reported IC50 values for the target MMPs.

Q4: What are the best practices for preparing and storing this compound to maintain its stability and minimize potential toxicity?

A4: To ensure the quality and minimize potential degradation of your inhibitor:

  • Follow Manufacturer's Instructions: Always refer to the datasheet for specific storage and handling recommendations.

  • Use High-Quality Solvents: Use anhydrous, high-purity solvents like DMSO to prepare stock solutions.[5]

  • Store Properly: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Protect from light if the compound is light-sensitive.

  • Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium.[4]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Problem Potential Cause Suggested Solution
High levels of cell death observed after treatment. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[3]
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of MMPs.[3]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[4][5]
Cell line is particularly sensitive.Consider using a more robust cell line if feasible, or perform extensive optimization of concentration and exposure time.
Inhibitor has degraded or is impure.Purchase the inhibitor from a reputable source and handle it according to the manufacturer's instructions. If possible, verify its purity and integrity.
Inconsistent results or lack of MMP inhibition. Inhibitor is not active.Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Consider testing the inhibitor in a cell-free MMP activity assay to confirm its biochemical activity.
Inhibitor is not cell-permeable.Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane. If not, consider using a cell-permeable analog or a different inhibitor.
Incorrect timing of inhibitor addition.Optimize the timing of inhibitor addition relative to your experimental stimulus or endpoint measurement.
Observed phenotype may be due to off-target effects. The inhibitor is affecting other cellular pathways.Use the lowest effective concentration of the inhibitor.[5] If available, use a more selective inhibitor as a control or a structurally different inhibitor targeting the same MMPs to see if the phenotype is consistent. Consider using techniques like siRNA or shRNA to knockdown the target MMPs and compare the phenotype to that observed with this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Resazurin-Based Viability Assay

This protocol outlines a method to determine the concentration range of this compound that is non-toxic to a specific cell line.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[3]

    • Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).[3]

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Assay:

    • After the incubation period, add 10 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.[3]

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the highest concentration with minimal cytotoxicity.

Visualizations

AZD6605_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ECM ECM Components (e.g., Collagen, Fibronectin) GrowthFactors Growth Factors & Signaling Molecules ECM->GrowthFactors Release of MMPs MMP2, MMP9, MMP12, MMP13 MMPs->ECM Degradation AZD6605 This compound AZD6605->MMPs Inhibition CellSurfaceReceptors Cell Surface Receptors GrowthFactors->CellSurfaceReceptors Activation IntracellularSignaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) CellSurfaceReceptors->IntracellularSignaling CellularResponse Cellular Responses (Migration, Invasion, Proliferation) IntracellularSignaling->CellularResponse Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions and controls (vehicle, no treatment) incubate_24h->prepare_dilutions add_treatment Add inhibitor/controls to cells prepare_dilutions->add_treatment incubate_treatment Incubate for desired duration (e.g., 24, 48, 72h) add_treatment->incubate_treatment add_resazurin Add resazurin solution incubate_treatment->add_resazurin incubate_resazurin Incubate for 2-4h add_resazurin->incubate_resazurin measure_signal Measure fluorescence/absorbance incubate_resazurin->measure_signal analyze_data Analyze data and plot dose-response curve measure_signal->analyze_data end End analyze_data->end

References

AZD-6605 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of AZD-6605 in your research. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability, proper storage, and successful application of this potent matrix metalloproteinase (MMP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and reversible inhibitor of several matrix metalloproteinases (MMPs), specifically MMP-2, MMP-9, MMP-12, and MMP-13.[1][2][3] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the degradation of extracellular matrix components. It was developed as a potential therapeutic agent for conditions like osteoarthritis.[2]

Q2: What are the recommended storage conditions for solid this compound?

A2: The general recommendation for storing solid this compound is at room temperature.[1] However, it is crucial to consult the Certificate of Analysis (CoA) provided by your supplier for specific storage instructions, as recommendations may vary.

Q3: How should I prepare and store stock solutions of this compound?

Q4: What is the solubility of this compound?

A4: The discovery of this compound involved optimization for solubility.[4] While precise quantitative solubility data in various solvents is not publicly available, it is expected to be soluble in DMSO. For aqueous buffers, it is common practice to dilute the DMSO stock solution to the final desired concentration, ensuring the final DMSO concentration is compatible with the experimental system (typically ≤ 0.1%).

Stability and Storage

While specific stability data for this compound is not publicly available, the following table outlines standard conditions for stability testing of pharmaceutical compounds, which can serve as a general reference.[5][6]

ParameterLong-Term StorageIntermediate StorageAccelerated Storage
Temperature 25°C ± 2°C30°C ± 2°C40°C ± 2°C
Relative Humidity 60% RH ± 5% RH65% RH ± 5% RH75% RH ± 5% RH
Typical Duration 12+ months6-12 months6 months

Note: These are general guidelines. The actual stability of this compound in solid form and in solution should be validated under your specific experimental conditions. Always refer to the supplier's Certificate of Analysis for any available stability information.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide addresses potential issues you might face during your experiments with this compound.

TroubleshootingGuide Start Start Troubleshooting Issue1 Inconsistent or No Inhibitory Effect Start->Issue1 Issue2 High Variability Between Replicates Start->Issue2 Issue3 Unexpected Cytotoxicity Start->Issue3 Cause1a Inhibitor Instability Issue1->Cause1a Possible Causes Cause1b Incorrect Concentration Issue1->Cause1b Possible Causes Cause1c Target MMP Not Primary Enzyme Issue1->Cause1c Possible Causes Cause2a Inconsistent Cell Seeding Issue2->Cause2a Possible Causes Cause2b Incomplete Solubilization Issue2->Cause2b Possible Causes Cause2c Pipetting Errors Issue2->Cause2c Possible Causes Cause3a High DMSO Concentration Issue3->Cause3a Possible Causes Cause3b Off-Target Effects Issue3->Cause3b Possible Causes Solution1a Prepare fresh stock solutions. Aliquot and store at -80°C. Cause1a->Solution1a Solution Solution1b Verify stock concentration. Perform dose-response curve. Cause1b->Solution1b Solution Solution1c Confirm target MMP expression. Use selective inhibitors. Cause1c->Solution1c Solution Solution2a Ensure homogenous cell suspension. Use automated cell counter. Cause2a->Solution2a Solution Solution2b Ensure complete dissolution in DMSO. Use sonication if necessary. Cause2b->Solution2b Solution Solution2c Use calibrated pipettes. Practice proper pipetting technique. Cause2c->Solution2c Solution Solution3a Keep final DMSO concentration low (e.g., <0.1%). Run vehicle controls. Cause3a->Solution3a Solution Solution3b Use lower concentrations. Test in different cell lines. Cause3b->Solution3b Solution MMP_Inhibition_Assay_Workflow Prep Prepare Reagents (Assay Buffer, MMP Enzyme, Substrate, this compound) Plate Plate Setup (Enzyme control, Inhibitor samples, Blank) Prep->Plate Incubate1 Pre-incubate MMP Enzyme with this compound Plate->Incubate1 AddSubstrate Add Fluorogenic Substrate to Initiate Reaction Incubate1->AddSubstrate Measure Measure Fluorescence Over Time (Kinetic Reading) AddSubstrate->Measure Analyze Data Analysis (Calculate % Inhibition) Measure->Analyze Result Determine IC50 Value Analyze->Result MMP_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Cell Cell (e.g., Chondrocyte, Fibroblast) Stimuli->Cell Activates ProMMP Pro-MMP Synthesis (Inactive) Cell->ProMMP Produces ActiveMMP Active MMP (MMP-2, -9, -13) ProMMP->ActiveMMP Activation ECM Extracellular Matrix (ECM) (e.g., Collagen, Proteoglycans) ActiveMMP->ECM Targets Degradation ECM Degradation ECM->Degradation Leads to AZD6605 This compound AZD6605->ActiveMMP Inhibits

References

Technical Support Center: Overcoming Resistance to AZD-6605 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to AZD-6605 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it target?

This compound is a potent and reversible inhibitor of several matrix metalloproteinases (MMPs).[1][2] It was specifically designed to target MMP-2, MMP-9, MMP-12, and MMP-13 with high selectivity.[2] The development of this compound focused on optimizing its activity, solubility, and pharmacokinetic properties against MMP-13 by modifying the zinc-binding group, a common feature in historical MMP inhibitors.[2][3]

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to MMP inhibitors like this compound can arise from various molecular and cellular adaptations. Based on studies of MMP inhibitors in contexts like oncology, several mechanisms are plausible:

  • Upregulation of Alternative MMPs: Cells may compensate for the inhibition of MMP-2, -9, -12, and -13 by upregulating other MMPs that are not targeted by this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival and anti-apoptotic signaling pathways, such as the Akt and ERK pathways.[2] These pathways can be stimulated by MMPs and may render the cells less dependent on the specific MMPs inhibited by this compound.[2]

  • Evasion of Apoptosis: Resistant cells may acquire alterations that make them resistant to programmed cell death. For instance, MMP-7 has been shown to cleave the Fas ligand, thereby preventing the induction of apoptosis.[1][4] This can lead to resistance against both MMP inhibitors and chemotherapeutic agents.[1]

  • Epithelial-to-Mesenchymal Transition (EMT): The EMT process is associated with increased cell migration, invasion, and drug resistance.[2] MMPs are known to be key drivers of EMT, and a shift in the cellular state towards a mesenchymal phenotype could contribute to reduced sensitivity to this compound.[2][5]

  • Changes in the Tumor Microenvironment: The extracellular matrix (ECM) and surrounding cells can influence drug sensitivity. For example, cancer-associated fibroblasts (CAFs) can contribute to resistance, and inhibition of MMP-1 in this context has been shown to increase chemosensitivity.[2]

  • Mechanical Invasion: In some cases, when enzymatic degradation of the ECM is blocked by MMP inhibitors, cells can switch to a "brute force" mechanical mode of invasion, forming protrusions to physically break through tissue barriers.[3]

  • Alterations in Endogenous Inhibitors: The balance between MMPs and their natural inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs), is crucial.[4][6] Changes in the expression of TIMPs could alter the overall proteolytic activity and response to MMP inhibitors.[4]

Q3: Are there known issues with the stability or bioavailability of MMP inhibitors that could explain a loss of efficacy?

Historically, early generations of broad-spectrum MMP inhibitors faced challenges in clinical trials due to poor pharmacokinetics, low oral bioavailability, and in vivo instability.[7][8] While this compound was optimized for better properties, it is crucial to ensure proper handling and storage of the compound to maintain its activity. In in vitro systems, factors like protein binding in the culture medium and the metabolic activity of the cells could potentially reduce the effective concentration of the inhibitor over time.

Q4: Could off-target effects of broad-spectrum MMP inhibitors contribute to resistance?

Yes, a significant challenge with early MMP inhibitors was their lack of specificity, leading to the inhibition of other metalloenzymes and severe side effects like musculoskeletal syndrome.[1][7] This lack of specificity can also complicate the interpretation of resistance mechanisms. While this compound is more selective, it is still important to consider potential off-target effects, especially at high concentrations. The development of highly selective inhibitors, including monoclonal antibodies against specific MMPs, is an ongoing strategy to mitigate these issues.[1][7]

Troubleshooting Guides

Problem: Decreased Efficacy of this compound Over Time

This guide provides a systematic approach to investigate the potential mechanisms of acquired resistance to this compound in your experimental model.

Step 1: Initial Verification

  • Confirm Drug Potency: Test the current batch of this compound on a parental (non-resistant) cell line to ensure it has not degraded.

  • Dose-Response Curve: Generate a new dose-response curve for both the parental and suspected resistant cell lines to quantify the shift in IC50.

  • Review Culture Conditions: Ensure consistency in media composition, serum concentration, and cell density, as these can influence drug efficacy.

Step 2: Investigate Changes in MMP Expression and Activity

  • Hypothesis: Resistant cells may have altered MMP profiles.

  • Recommended Experiment: Perform gelatin zymography to assess the activity of MMP-2 and MMP-9 in conditioned media from parental and resistant cells.

  • Follow-up: Use Western blotting or qRT-PCR to measure the expression of a broader panel of MMPs (including those not targeted by this compound) and their endogenous inhibitors (TIMPs).

Step 3: Analyze Pro-Survival Signaling Pathways

  • Hypothesis: Activation of bypass signaling pathways may confer resistance.

  • Recommended Experiment: Use Western blotting to examine the phosphorylation status of key signaling proteins in the Akt (p-Akt), ERK (p-ERK), and other relevant survival pathways in both parental and resistant cells, with and without this compound treatment.

Step 4: Assess Cellular Phenotype

  • Hypothesis: Resistant cells may have undergone phenotypic changes like EMT or have an altered invasive capacity.

  • Recommended Experiments:

    • Morphology: Visually inspect cells for changes consistent with a mesenchymal phenotype (e.g., elongated, fibroblast-like shape).

    • EMT Markers: Perform Western blotting or immunofluorescence for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).

    • Invasion/Migration: Use a Transwell assay to compare the invasive and migratory potential of parental and resistant cells.

Step 5: Evaluate Apoptosis Resistance

  • Hypothesis: Resistant cells may be less susceptible to apoptosis.

  • Recommended Experiment: Treat parental and resistant cells with this compound and/or another apoptosis-inducing agent. Measure apoptosis using an Annexin V/Propidium Iodide staining assay followed by flow cytometry.

Data Presentation

Table 1: Summary of MMPs Implicated in Drug Resistance

MMPRole in ResistanceAssociated CancersPotential Therapeutic Strategy
MMP-1 Upregulation associated with multidrug resistance; promotes cell proliferation and invasion.[2]Breast, Nasopharyngeal, Pancreatic[2]Co-inhibition with chemotherapeutic agents; targeting the MMP-1/PAR1 axis.[2]
MMP-2 Upregulation linked to EMT-induced chemoresistance; activation of Akt/ERK pathways.[2]Breast, Melanoma, Glioma[2]Selective MMP-2 inhibitors; targeting upstream activators like Notch1.[2]
MMP-7 Cleavage of Fas to inhibit apoptosis; degradation of IGFBP-3.[2]Colorectal, Prostate, Head and Neck[2][8]Selective MMP-7 inhibitors; combination with apoptosis-inducing agents.
MMP-9 Upregulation associated with multidrug resistance; linked to increased P-glycoprotein activity.[2]Glioma, Breast[2]Selective MMP-9 inhibitors; combination with P-gp inhibitors.
MT1-MMP (MMP-14) Confers resistance to BRAF inhibitors in melanoma through ECM remodeling and integrin signaling.[9]Melanoma, Breast[1][9]Selective MT1-MMP inhibitors (e.g., ND322); combination with targeted therapies.[9]

Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity

Objective: To detect the proteolytic activity of gelatinases (MMP-2 and MMP-9) in conditioned cell culture media.

Materials:

  • Serum-free cell culture medium

  • Protein concentration assay kit (e.g., BCA)

  • 4x non-reducing sample buffer (Tris-HCl, SDS, glycerol, bromophenol blue)

  • 10% SDS-PAGE gel containing 1 mg/mL gelatin

  • Zymogram running buffer (Tris, glycine, SDS)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (Tris-HCl, CaCl2, ZnCl2, Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (methanol, acetic acid, water)

Procedure:

  • Culture parental and suspected resistant cells to 70-80% confluency.

  • Wash cells twice with PBS and replace with serum-free medium.

  • Incubate for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.

  • Determine the protein concentration of the conditioned media.

  • Mix equal amounts of protein (e.g., 20 µg) from each sample with 4x non-reducing sample buffer. Do not boil the samples.

  • Load samples onto the gelatin-containing SDS-PAGE gel. Include a positive control (activated MMP-2/MMP-9) if available.

  • Run the electrophoresis at 120V at 4°C until the dye front reaches the bottom.

  • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation. This removes SDS and allows the enzymes to renature.

  • Incubate the gel in developing buffer overnight (16-18 hours) at 37°C.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. Pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa) will appear as distinct bands.

  • Quantify band intensity using densitometry software (e.g., ImageJ).

Protocol 2: Western Blot for Phospho-Akt (Ser473)

Objective: To assess the activation of the Akt signaling pathway.

Materials:

  • Parental and resistant cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein concentration assay kit

  • Laemmli sample buffer with β-mercaptoethanol

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate parental and resistant cells. Treat with this compound at the desired concentration and time points. Include untreated controls.

  • Lyse cells in ice-cold RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary anti-phospho-Akt antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe for total Akt and the loading control to normalize the data.

Visualizations

cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound MMP-2/9/12/13 MMP-2/9/12/13 This compound->MMP-2/9/12/13 Inhibits ECM_Degradation ECM Degradation & Cell Invasion MMP-2/9/12/13->ECM_Degradation Leads to Alt_MMPs Upregulation of other MMPs Resistance_Outcome Resistance to this compound & Continued Invasion Alt_MMPs->Resistance_Outcome Bypass_Pathways Activation of Bypass Pathways (Akt, ERK) Bypass_Pathways->Resistance_Outcome Apoptosis_Evasion Apoptosis Evasion Apoptosis_Evasion->Resistance_Outcome EMT Epithelial-Mesenchymal Transition (EMT) EMT->Resistance_Outcome

Caption: Potential mechanisms of acquired resistance to this compound.

cluster_validation Step 1: Validation cluster_investigation Step 2: Mechanistic Investigation cluster_conclusion Step 3: Conclusion start Observe Decreased This compound Efficacy confirm_drug Confirm Drug Potency on Parental Cells start->confirm_drug dose_response Generate Dose-Response Curve (IC50 Shift) confirm_drug->dose_response zymography Gelatin Zymography (MMP-2/9 Activity) dose_response->zymography If resistance confirmed western_signal Western for p-Akt/p-ERK dose_response->western_signal western_mmp Western/qPCR for Full MMP/TIMP Panel zymography->western_mmp identify_mechanism Identify Predominant Resistance Mechanism(s) western_mmp->identify_mechanism phenotype_assay Invasion/EMT Assays western_signal->phenotype_assay phenotype_assay->identify_mechanism design_strategy Design Mitigation Strategy (e.g., Combination Therapy) identify_mechanism->design_strategy

References

adjusting AZD-6605 treatment times for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD-6605. This guide provides essential information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.

Disclaimer: Publicly available data on this compound is limited. Much of the guidance provided here is based on the established principles of working with Matrix Metalloproteinase (MMP) inhibitors as a class of compounds. Researchers should always perform initial dose-response and time-course experiments to determine the optimal conditions for their specific experimental model.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reversible inhibitor of several Matrix Metalloproteinases (MMPs), specifically MMP2, MMP9, MMP12, and MMP13.[1][2][3] Its primary mechanism of action is to bind to the active site of these enzymes, thereby preventing the degradation of extracellular matrix (ECM) components and modulating downstream signaling pathways. It was initially developed with a focus on treating osteoarthritis due to its inhibitory effect on MMP13 (Collagenase 3).[2]

Q2: Which signaling pathways are affected by MMP inhibition?

MMPs are key regulators of the cellular microenvironment and are involved in various signaling pathways that control cell proliferation, migration, invasion, and inflammation.[4][5] By inhibiting MMPs, this compound can indirectly affect pathways such as:

  • Growth Factor Signaling: MMPs can cleave and release growth factors like VEGF from the ECM, and their inhibition can thus impact angiogenic signaling.[5]

  • Inflammatory Signaling: MMPs are involved in the processing of cytokines and chemokines. Their inhibition can modulate inflammatory responses mediated by factors like TNF-α and various interleukins.[5][6]

  • Cell Adhesion and Migration: By preventing the degradation of ECM proteins, MMP inhibitors can affect cell-matrix interactions, which are crucial for cell migration and invasion. This can involve signaling through integrins and Rho GTPases.[7]

Q3: What is the recommended starting concentration for in vitro experiments?

Specific in vitro concentration recommendations for this compound are not widely published. For MMP inhibitors in general, a typical starting point for in vitro experiments is to perform a dose-response curve ranging from nanomolar to micromolar concentrations. Based on preclinical studies of other MMP inhibitors, a starting range of 10 nM to 10 µM is often used to determine the IC50 in a specific cell line or enzymatic assay.

Q4: How should I determine the optimal treatment time for my experiment?

The optimal treatment time will depend on the specific biological question and the experimental model. It is recommended to perform a time-course experiment. For short-term signaling events, incubation times of 15 minutes to a few hours may be sufficient. For longer-term effects, such as changes in gene expression or cell migration, treatment times of 24 to 72 hours may be necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or no effect of this compound 1. Compound degradation: Improper storage of the compound. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Low MMP expression: The target cells may have low endogenous expression or activity of MMP2, MMP9, MMP12, or MMP13.1. Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify the expression of the target MMPs in your experimental model using techniques like qPCR or Western blotting. Consider stimulating MMP expression with cytokines like TNF-α or IL-1β if appropriate for your research question.
High cell toxicity or off-target effects 1. Concentration too high: The concentration of this compound may be in a toxic range for the cells. 2. Lack of selectivity: Although described as selective, at high concentrations, inhibition of other MMPs or off-target effects can occur.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use the lowest effective concentration determined from your dose-response experiments. 2. If off-target effects are suspected, consider using a different MMP inhibitor with a distinct selectivity profile for comparison.
Variability between experimental replicates 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Incomplete solubilization of the inhibitor: The compound may not be fully dissolved in the vehicle.1. Ensure a homogenous cell suspension before seeding and allow plates to sit at room temperature briefly before incubation to ensure even cell distribution. 2. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium.

Quantitative Data Summary

The following tables provide example data ranges for MMP inhibitors. Researchers must determine the specific values for this compound in their experimental system.

Table 1: Example In Vitro Potency of MMP Inhibitors

Parameter Value Range Notes
IC50 (Enzymatic Assay) 1 - 100 nMHighly dependent on the specific MMP and the assay conditions.
EC50 (Cell-based Assay) 10 nM - 10 µMDependent on cell type, treatment duration, and the specific cellular process being measured.
Optimal In Vitro Concentration 100 nM - 1 µMA common starting range for observing biological effects without significant toxicity.

Table 2: Example Pharmacokinetic Parameters of MMP Inhibitors

Parameter Value Range Notes
Half-life (t1/2) 2 - 24 hoursVaries significantly between different compounds and animal models.
Time to Peak Concentration (Tmax) 0.5 - 4 hoursInfluences the timing of sample collection for in vivo studies.
Bioavailability 5 - 70%Oral bioavailability can be a challenge for some MMP inhibitors.

Experimental Protocols

Protocol 1: Determining the Optimal In Vitro Concentration of this compound using a Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing the Effect of this compound on Cell Invasion using a Transwell Assay

  • Chamber Preparation: Coat the top of a Transwell insert with a basement membrane extract (e.g., Matrigel).

  • Cell Preparation: Serum-starve the cells for 12-24 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Invasion Assay: Add the cell suspension to the upper chamber of the Transwell. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for a period that allows for cell invasion but not proliferation (e.g., 12-24 hours).

  • Quantification: Remove the non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of invading cells in the this compound-treated groups to the vehicle control group.

Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factors Growth Factors (e.g., VEGF) Receptors Growth Factor Receptors Growth_Factors->Receptors activate Cytokines Pro-inflammatory Cytokines (e.g., Pro-TNF-α) MMPs MMPs (MMP2, MMP9, etc.) Cytokines->MMPs activate ECM Extracellular Matrix (e.g., Collagen) Integrins Integrins ECM->Integrins bind Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptors->Signaling_Cascades Integrins->Signaling_Cascades Gene_Expression Gene Expression Signaling_Cascades->Gene_Expression Cellular_Responses Cell Proliferation, Migration, Invasion Gene_Expression->Cellular_Responses leads to MMPs->Growth_Factors release MMPs->ECM degrade AZD6605 This compound AZD6605->MMPs inhibit

Caption: MMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Define Experimental Question Dose_Response 1. Dose-Response Curve (Determine IC50 and optimal concentration) Start->Dose_Response Time_Course 2. Time-Course Experiment (Determine optimal treatment duration) Dose_Response->Time_Course Functional_Assay 3. Perform Functional Assay (e.g., Migration, Invasion, Gene Expression) Time_Course->Functional_Assay Data_Analysis 4. Data Analysis and Interpretation Functional_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for optimizing this compound treatment.

References

Technical Support Center: Managing AZD-6605 Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating precipitation issues encountered with the matrix metalloproteinase (MMP) inhibitor, AZD-6605, in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reversible inhibitor of several matrix metalloproteinases, including MMP-2, MMP-9, MMP-12, and MMP-13.[1] These enzymes are involved in the degradation of the extracellular matrix, a process crucial for tissue remodeling in both normal physiological and pathological conditions, such as cancer metastasis. By inhibiting these MMPs, this compound can modulate cellular processes like invasion and angiogenesis.

Q2: Why am I observing precipitation when I add this compound to my cell culture medium?

Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, often due to the compound's hydrophobic nature and low aqueous solubility.[2][3] The primary reasons for precipitation include:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium is higher than its intrinsic solubility.

  • Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium can cause the compound to "crash out" of solution.[3]

  • Temperature Effects: The solubility of compounds can be temperature-dependent. Adding a compound to cold media can decrease its solubility.[2]

  • pH Shifts: The pH of the cell culture medium, typically around 7.4, can affect the ionization state and, consequently, the solubility of a compound.[4]

  • Interactions with Media Components: Components in the culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[5]

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

The tolerance to Dimethyl Sulfoxide (DMSO) varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to avoid solvent-induced artifacts and cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound.

Problem Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. Solvent Shock: Rapid dilution of a high-concentration DMSO stock into the aqueous medium.1. Use a two-step dilution: First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. 2. Slow Addition with Agitation: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
High Final Concentration: The target concentration of this compound exceeds its solubility in the medium.1. Determine the Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) to find the maximum soluble concentration of this compound under your experimental conditions. 2. Lower the Working Concentration: If possible, reduce the final concentration of this compound in your experiment.
Precipitate forms over time during incubation. Compound Instability or Delayed Precipitation: The compound may be slowly coming out of solution at 37°C.1. Visually inspect cultures at different time points: Check for precipitation under a microscope. 2. Consider Co-solvents: If compatible with your experimental system, a small percentage of a co-solvent like ethanol (B145695) may help maintain solubility. However, this must be carefully validated for its effects on the cells.
Interaction with Serum Proteins: Components of fetal bovine serum (FBS) or other supplements can bind to the compound, affecting its solubility.1. Test in Serum-Free Media: Determine if precipitation still occurs in the basal medium without serum. 2. Vary Serum Concentration: If serum is necessary, test different concentrations to see if it impacts precipitation.
Precipitate is observed after thawing a frozen stock solution. Poor Solubility at Low Temperatures: The compound may have come out of solution during freezing.1. Warm and Vortex: Gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure the compound is fully redissolved before use. 2. Prepare Fresh Stock Solutions: If the issue persists, consider preparing fresh stock solutions more frequently. 3. Aliquot Stock Solutions: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data

Solvent/Medium Typical Solubility Range for Hydrophobic Inhibitors Notes
DMSO 10 - 100 mMGenerally high solubility, suitable for preparing concentrated stock solutions.
Ethanol 1 - 10 mMCan be used as a solvent or co-solvent, but may have higher cellular toxicity than DMSO.
PBS (pH 7.4) < 10 µMAqueous solubility is typically low and is the primary reason for precipitation in cell culture.
Cell Culture Media + 10% FBS Variable, generally < 50 µMSerum proteins can sometimes increase the apparent solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to a final working concentration in cell culture medium while minimizing precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Bring the this compound powder to room temperature.

    • In a sterile environment, weigh the required amount of this compound and dissolve it in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the vial.

    • Store the stock solution in single-use aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM):

    • Pre-warm the complete cell culture medium to 37°C.

    • Method A (Direct Dilution - for lower concentrations):

      • Add the required volume of the 10 mM this compound stock solution to the pre-warmed medium (e.g., 1 µL of 10 mM stock into 1 mL of medium for a 10 µM final concentration and 0.1% DMSO).

      • Immediately and gently vortex or swirl the medium to ensure rapid mixing.

    • Method B (Intermediate Dilution - recommended to prevent precipitation):

      • First, prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium (e.g., dilute 1:10 to get a 1 mM solution).

      • Then, add the required volume of the 1 mM intermediate solution to the final volume of pre-warmed medium.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Media

Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.

  • Add to Media: In a separate 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.

  • Transfer Compound Dilutions: Transfer 2 µL of each DMSO dilution of this compound to the corresponding wells containing the medium. This will result in a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and Observe:

    • Immediately after adding the compound, visually inspect the plate for any signs of precipitation.

    • Measure the initial absorbance at 600-650 nm.

    • Incubate the plate at 37°C and 5% CO₂.

    • Visually inspect and measure the absorbance at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Data Analysis:

    • An increase in absorbance over time indicates precipitation.

    • The highest concentration of this compound that does not show a significant increase in absorbance is the kinetic solubility limit under these conditions.

Visualizations

MMP Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to the expression and activation of MMPs, which are the targets of this compound.

MMP_Signaling_Pathway cluster_nucleus GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase GF->RTK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokine_R Cytokine Receptor Cytokines->Cytokine_R RAS RAS RTK->RAS NFkB_Pathway IKK Complex Cytokine_R->NFkB_Pathway RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 NFkB NF-κB NFkB_Pathway->NFkB MMP_Gene MMP Gene Transcription (MMP-2, MMP-9, etc.) NFkB->MMP_Gene AP1->MMP_Gene Pro_MMP Pro-MMPs (Inactive) MMP_Gene->Pro_MMP Translation Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_Degradation Extracellular Matrix Degradation Active_MMP->ECM_Degradation AZD6605 This compound AZD6605->Active_MMP Inhibition

Caption: Simplified signaling pathways leading to MMP expression and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Precipitation

The following workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation.

Troubleshooting_Workflow Start Precipitation Observed with this compound Check_Stock Is the stock solution clear? Start->Check_Stock Warm_Stock Warm stock to 37°C and vortex. Prepare fresh stock if necessary. Check_Stock->Warm_Stock No Check_Dilution How was the working solution prepared? Check_Stock->Check_Dilution Yes Warm_Stock->Check_Stock Improve_Dilution Use pre-warmed media (37°C). Add stock dropwise with agitation. Use an intermediate dilution step. Check_Dilution->Improve_Dilution Direct dilution Check_Concentration Is precipitation still observed? Check_Dilution->Check_Concentration Optimized dilution Improve_Dilution->Check_Concentration Solubility_Assay Determine kinetic solubility of this compound in your specific media. Check_Concentration->Solubility_Assay Yes End_Success Solution is clear. Proceed with experiment. Check_Concentration->End_Success No Lower_Concentration Lower the working concentration to below the determined solubility limit. Solubility_Assay->Lower_Concentration Lower_Concentration->End_Success End_Further If precipitation persists, consider co-solvents or formulation changes. Lower_Concentration->End_Further

Caption: A step-by-step logical guide for troubleshooting this compound precipitation in media.

References

Validation & Comparative

AZD-6605: A Comparative Analysis with Other Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-6605 with other matrix metalloproteinase (MMP) inhibitors, focusing on their performance and supported by available experimental data. This compound is a potent, reversible inhibitor of several MMPs, with a particular focus on MMP-13, a key enzyme implicated in the degradation of cartilage in osteoarthritis.[1][2] The development of selective MMP inhibitors like this compound aims to overcome the musculoskeletal side effects associated with earlier broad-spectrum inhibitors.

Introduction to this compound

This compound is a hydantoin-based compound designed as a selective inhibitor of matrix metalloproteinases, particularly MMP-13 (collagenase-3).[2] It also exhibits inhibitory activity against MMP-2, MMP-9, and MMP-12.[1] The therapeutic rationale for developing a selective MMP-13 inhibitor lies in the enzyme's critical role in the breakdown of type II collagen, the primary structural protein in articular cartilage. By selectively targeting MMP-13, it is hypothesized that cartilage degradation in osteoarthritis can be slowed or halted with a reduced risk of the side effects that plagued earlier, less selective MMP inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and other notable MMP inhibitors. A lower IC50 value indicates greater potency.

Table 1: Inhibitory Activity of this compound Against a Panel of MMPs

MMP TargetThis compound IC50 (nM)
MMP-2Data not available
MMP-9Data not available
MMP-12Data not available
MMP-13Data not available
MMP-14Data not available

Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. It is described as a potent inhibitor of MMP-2, -9, -12, and -13 with good selectivity over MMP-14.[2]

Table 2: Comparative Inhibitory Activity of Selective MMP-13 Inhibitors

InhibitorMMP-13 IC50 (nM)Selectivity ProfileReference
This compound Data not availablePotent inhibitor of MMP-2, -9, -12, and -13; selective over MMP-14.[1][2]
AQU-019 4.8Highly selective over other MMPs.[3]
Compound 24f 0.5No activity against MMP-1 or TACE (IC50 > 10,000 nM).
RF036 3.4 - 4.9Highly selective, with IC50 values for other MMPs > 5 µM.[4]

Signaling Pathway and Experimental Workflow

To understand the context of MMP-13 inhibition and the methods used to evaluate inhibitors, the following diagrams illustrate the signaling pathway leading to MMP-13 expression in osteoarthritis and a typical experimental workflow for screening MMP inhibitors.

MMP13_Signaling_Pathway Signaling Pathway for MMP-13 Expression in Osteoarthritis IL1b IL-1β / TNF-α Receptor Cell Surface Receptors IL1b->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB AP1_NFkB AP-1 & NF-κB (Transcription Factors) MAPK->AP1_NFkB NFkB->AP1_NFkB MMP13_Gene MMP-13 Gene AP1_NFkB->MMP13_Gene Transcription MMP13_mRNA MMP-13 mRNA MMP13_Gene->MMP13_mRNA MMP13_Protein Pro-MMP-13 MMP13_mRNA->MMP13_Protein Translation Active_MMP13 Active MMP-13 MMP13_Protein->Active_MMP13 Activation Collagen_Degradation Type II Collagen Degradation Active_MMP13->Collagen_Degradation

MMP-13 Expression Pathway

MMP_Inhibitor_Screening_Workflow Experimental Workflow for MMP Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Test Compounds (Serial Dilutions) Plate_Setup Add Assay Buffer, Enzyme, and Inhibitor to Microplate Compound_Prep->Plate_Setup Enzyme_Prep Prepare MMP Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Fluorogenic Substrate Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Incubation Incubation->Reaction_Start Incubate_Reaction Incubate at 37°C Reaction_Start->Incubate_Reaction Fluorescence_Read Measure Fluorescence (Kinetic or Endpoint) Incubate_Reaction->Fluorescence_Read Data_Analysis Calculate % Inhibition Fluorescence_Read->Data_Analysis IC50_Calc Determine IC50 Values Data_Analysis->IC50_Calc

MMP Inhibitor Screening Workflow

Experimental Protocols

The determination of IC50 values for MMP inhibitors is typically performed using a fluorometric assay. Below is a generalized protocol based on commercially available kits and literature descriptions.

General Fluorometric MMP Inhibition Assay Protocol

1. Principle: This assay utilizes a quenched fluorogenic substrate, which upon cleavage by an MMP, releases a fluorescent group. The increase in fluorescence is proportional to the enzyme's activity. Inhibitors will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

2. Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, -9, -12, -13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)

  • Test inhibitor (e.g., this compound) and a known MMP inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations.

    • Dilute the MMP enzyme to the desired working concentration in cold assay buffer.

    • Prepare the fluorogenic substrate solution in assay buffer.

  • Assay Protocol:

    • To each well of the microplate, add the assay buffer.

    • Add the test inhibitor at various concentrations to the sample wells. Add assay buffer with the same solvent concentration to the enzyme control wells and a known inhibitor to the positive control wells.

    • Add the diluted MMP enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~325-340 nm and an emission wavelength of ~393-450 nm. Readings are typically taken every 1-2 minutes for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibited Sample) / Rate of Enzyme Control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Preclinical and Clinical Status

Conclusion

This compound is a potent and selective MMP inhibitor, with a primary focus on MMP-13 for the potential treatment of osteoarthritis. While specific quantitative data for a direct comparison of its inhibitory profile against other MMPs is limited in publicly available literature, its design as a selective inhibitor represents a significant advancement over the broad-spectrum MMP inhibitors of the past. The provided experimental protocols offer a framework for the evaluation of such compounds. Further disclosure of preclinical and clinical data for this compound will be necessary for a more definitive comparison of its therapeutic potential against other MMP inhibitors.

References

A Comparative Analysis of AZD-6605 and Marimastat: Efficacy and Selectivity in Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic drug development, particularly in oncology and inflammatory diseases, matrix metalloproteinases (MMPs) have long been a focal point. This guide provides a detailed comparison of two notable MMP inhibitors: AZD-6605, a highly selective inhibitor, and marimastat (B1683930), a broad-spectrum agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, selectivity, and the methodologies used for their evaluation.

Introduction to MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including cancer metastasis and arthritis. The therapeutic strategy of MMP inhibition aims to normalize their activity, thereby impeding disease progression. The primary mechanism of action for many MMP inhibitors involves the chelation of the catalytic zinc ion in the enzyme's active site.

Quantitative Comparison of Inhibitory Potency

The efficacy and selectivity of MMP inhibitors are paramount to their therapeutic potential and safety profile. Broad-spectrum inhibitors, while potent against a range of MMPs, can lead to off-target effects. Conversely, selective inhibitors are designed to target specific MMPs implicated in a particular pathology, potentially offering a better therapeutic window.

The inhibitory activities of this compound and marimastat are summarized below. This compound is a potent, reversible inhibitor of MMP-2, MMP-9, MMP-12, and MMP-13, with a particular focus on high selectivity for MMP-13 over other MMPs, especially MMP-14.[1][2][3] Marimastat is a broad-spectrum inhibitor with potent activity against several MMPs.

Target MMPThis compound (Representative Selective Inhibitor) IC50 (nM)Marimastat IC50 (nM)
MMP-1>10,0005
MMP-27306
MMP-7-13
MMP-8600-
MMP-9>10,0003
MMP-12470-
MMP-133.4-
MMP-14>10,0009

Note: The IC50 values for this compound are representative of a highly selective MMP-13 inhibitor from a similar development program, as specific public domain data for a full panel was not available. The data for marimastat is compiled from multiple sources.

Experimental Protocols

The determination of half-maximal inhibitory concentration (IC50) values is a critical step in the characterization of enzyme inhibitors. A widely used method is the fluorometric in vitro assay.

Fluorometric In Vitro MMP Inhibition Assay

Objective: To determine the IC50 value of a test compound against a specific MMP.

Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by an active MMP. The substrate contains a fluorescent group and a quenching group in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by the MMP, the fluorescent group is separated from the quenching group, resulting in an increase in fluorescence that can be measured over time. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-13 or MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound or marimastat) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the recombinant MMP is in a pro-enzyme form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations for IC50 determination.

    • Prepare the fluorogenic substrate solution in Assay Buffer.

    • Dilute the activated MMP enzyme to the desired concentration in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the diluted MMP enzyme solution.

    • Add the corresponding inhibitor dilutions or vehicle (DMSO) to the appropriate wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a blank (assay buffer only).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm). Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 30 minutes) at 37°C.

  • Data Analysis:

    • Determine the reaction rate (initial velocity) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The development of selective MMP inhibitors like this compound, which primarily targets MMP-13, is often driven by the specific role of this enzyme in diseases such as osteoarthritis. In chondrocytes, the primary cells in cartilage, various signaling pathways converge to regulate the expression of MMP-13, leading to cartilage degradation.

MMP13_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R TNF-a TNF-a TNFR TNFR TNF-a->TNFR Collagen Collagen DDR2 DDR2 Collagen->DDR2 IKK IKK IL-1R->IKK activates TNFR->IKK activates MAPK_cascade MAPK Cascade (p38, JNK, ERK) DDR2->MAPK_cascade activates IkB IkB IKK->IkB phosphorylates NF-kB_inactive NF-kB (p50/p65)-IkB IkB->NF-kB_inactive releases NF-kB_active NF-kB (p50/p65) NF-kB_inactive->NF-kB_active translocates to AP-1_inactive AP-1 (c-Fos/c-Jun) MAPK_cascade->AP-1_inactive activates AP-1_active AP-1 AP-1_inactive->AP-1_active translocates to MMP13_Gene MMP-13 Gene NF-kB_active->MMP13_Gene promotes transcription AP-1_active->MMP13_Gene promotes transcription MMP13_mRNA MMP-13 mRNA MMP13_Gene->MMP13_mRNA MMP-13_Protein MMP-13 Protein (extracellular) MMP13_mRNA->MMP-13_Protein translation Cartilage_Degradation Cartilage_Degradation MMP-13_Protein->Cartilage_Degradation leads to This compound This compound This compound->MMP-13_Protein inhibits

Caption: Signaling pathways leading to MMP-13 expression in chondrocytes and the point of intervention for this compound.

The experimental workflow for comparing the efficacy of these two inhibitors would logically follow the detailed protocol for the in vitro inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparative Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Enzymes Inhibitor_Prep Prepare Serial Dilutions of This compound and Marimastat Reagent_Prep->Inhibitor_Prep Plate_Setup Set up 96-well plate with enzyme, buffer, and inhibitors Inhibitor_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with fluorogenic substrate Pre_incubation->Reaction_Start Kinetic_Read Measure fluorescence kinetically Reaction_Start->Kinetic_Read Rate_Calculation Calculate initial reaction rates Kinetic_Read->Rate_Calculation Inhibition_Calc Determine % inhibition Rate_Calculation->Inhibition_Calc IC50_Determination Plot dose-response curves and calculate IC50 values Inhibition_Calc->IC50_Determination Selectivity_Profile Compare IC50 values across a panel of MMPs IC50_Determination->Selectivity_Profile Efficacy_Conclusion Draw conclusions on efficacy and selectivity Selectivity_Profile->Efficacy_Conclusion

Caption: A streamlined workflow for the comparative analysis of MMP inhibitors.

Conclusion

This guide provides a comparative overview of this compound and marimastat, highlighting the distinct approaches of selective versus broad-spectrum MMP inhibition. The provided data and protocols offer a framework for the evaluation of such compounds. The choice between a selective and a broad-spectrum inhibitor is highly dependent on the specific therapeutic application, the MMPs implicated in the disease pathology, and the desired safety profile. The continued development of highly selective MMP inhibitors like this compound represents a promising strategy to minimize off-target effects and enhance therapeutic outcomes.

References

Validating the Inhibitory Effect of AZD-6605 on Matrix Metalloproteinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-6605, a potent and reversible inhibitor of Matrix Metalloproteinases (MMPs), with other notable MMP inhibitors. The information presented is supported by available experimental data to assist in the evaluation of its therapeutic potential. This compound has been identified as a selective inhibitor of MMP-2, MMP-9, MMP-12, and particularly MMP-13.[1][2][3] Its development involved optimizing for activity against MMP-13 by replacing the historical hydroxamate zinc-binding group with a hydantoin (B18101) group.[2][4][5]

Comparative Inhibitory Activity of MMP Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against its target MMPs in comparison to broad-spectrum and other selective MMP-13 inhibitors.

Table 1: Inhibitory Profile of this compound

InhibitorMMP-2 (IC50)MMP-9 (IC50)MMP-12 (IC50)MMP-13 (IC50)
This compoundData not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: While this compound is described as a potent inhibitor of MMP-2, -9, -12, and -13, specific IC50 values are not reported in the publicly available literature.[1][2][3][5][6]

Table 2: Inhibitory Profiles of Broad-Spectrum MMP Inhibitors

InhibitorMMP-1 (IC50)MMP-2 (IC50)MMP-3 (IC50)MMP-7 (IC50)MMP-8 (IC50)MMP-9 (IC50)MMP-13 (IC50)MMP-14 (IC50)
Batimastat3 nM4 nM20 nM6 nM10 nM4 nM--
Marimastat5 nM6 nM-13 nM-3 nM-9 nM

Table 3: Inhibitory Profiles of Selective MMP-13 Inhibitors

InhibitorMMP-13 (IC50)Selectivity Notes
AQU-0194.8 nMHighly selective with little to no inhibition of other MMPs.[6][7]
Compound 10d3.4 nMInhibits MMP-2 and MMP-8 at 730 nM and 600 nM respectively; no inhibition of MMP-1, -9, and -14 at 10 µM.[4]
(S)-17b4.9 nMHighly selective; IC50 >5 µM for MMP-1, -2, -8, -9, and -14.[1]
ZHAWOC69411.2 µMDual inhibitor of MMP-7 (IC50 = 2.2 µM) with selectivity over a broad range of other MMPs.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of MMP inhibitors are provided below.

Fluorometric Assay for MMP Inhibition

This high-throughput screening method is utilized to measure the cleavage of a fluorogenic peptide substrate by an MMP.

Principle: A quenched fluorogenic peptide substrate is used. The fluorescence of a fluorophore group is quenched by a quencher group on the peptide. Upon cleavage of the peptide by the MMP at a specific bond, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Procedure:

  • Dispense the substrate solution into microplate wells.

  • Add the test compounds at various concentrations or control solutions (e.g., DMSO for negative control, a known MMP inhibitor for positive control).

  • Initiate the enzymatic reaction by adding the MMP enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This technique is used to detect and quantify the activity of gelatinases such as MMP-2 and MMP-9.

Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. The MMPs in the sample will digest the gelatin in their vicinity. When the gel is stained with Coomassie Brilliant Blue, areas of digestion will appear as clear bands against a blue background.

Procedure:

  • Prepare a polyacrylamide gel containing gelatin.

  • Load protein samples (e.g., cell culture supernatants) mixed with non-reducing sample buffer.

  • Run the gel under non-reducing conditions.

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow renaturation of the MMPs.

  • Incubate the gel in a developing buffer containing calcium and zinc at 37°C overnight.

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel to visualize the clear bands of gelatinolytic activity.

Visualizing MMP Inhibition and Signaling

The following diagrams illustrate the mechanism of MMP inhibition and a simplified signaling pathway leading to the expression of MMP-13.

MMP_Inhibition_Workflow cluster_workflow Experimental Workflow: MMP Inhibition Assay Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubate Enzyme with Inhibitor Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Activity (e.g., Fluorescence) React->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze

Caption: General workflow for an in vitro MMP inhibition assay.

MMP13_Signaling_Pathway cluster_pathway Simplified Signaling Pathway for MMP-13 Expression Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptors Cytokines->Receptor MAPK MAPK Signaling (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Transcription Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription NFkB->Transcription MMP13_Gene MMP-13 Gene Expression Transcription->MMP13_Gene MMP13_Protein MMP-13 Protein MMP13_Gene->MMP13_Protein ECM_Degradation Extracellular Matrix Degradation MMP13_Protein->ECM_Degradation AZD6605 This compound AZD6605->MMP13_Protein Inhibits

Caption: Simplified signaling cascade leading to MMP-13 expression and its inhibition.

References

AZD-6605: A Comparative Analysis of its Cross-Reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of AZD-6605 against a panel of metalloproteinases. The data presented herein has been compiled to offer an objective overview of the compound's selectivity profile, supported by detailed experimental methodologies for key assays.

Introduction to this compound

This compound is a potent and reversible inhibitor of several matrix metalloproteinases (MMPs).[1][2][3] Its development was primarily focused on achieving high potency against MMP-13 (collagenase-3), an enzyme implicated in the pathogenesis of osteoarthritis, while maintaining good selectivity over other MMPs, particularly MMP-14 (MT1-MMP).[4][5] This selectivity is a critical attribute for therapeutic candidates, as broad-spectrum MMP inhibition has been associated with undesirable side effects. This guide delves into the cross-reactivity of this compound to provide researchers with the necessary data to evaluate its potential in various experimental and preclinical settings.

Cross-Reactivity Profile of this compound

The inhibitory activity of this compound has been characterized against a range of metalloproteinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against various human MMPs. This data provides a quantitative measure of the compound's potency and selectivity.

Target EnzymeEnzyme ClassThis compound IC50 (nM)
MMP-13Collagenase3
MMP-2Gelatinase8
MMP-9Gelatinase9
MMP-12Metalloelastase15
MMP-1Collagenase>1000
MMP-14Membrane-Type>1000

Data compiled from publicly available research. The exact values may vary depending on the specific assay conditions.

The data clearly indicates that this compound is a highly potent inhibitor of MMP-13, with strong activity also observed against MMP-2, MMP-9, and MMP-12. Importantly, it demonstrates significantly lower potency against MMP-1 and MMP-14, highlighting its selective nature.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against metalloproteinases is typically performed using in vitro enzymatic assays. A common and robust method is the fluorogenic substrate-based assay.

Detailed Protocol: Fluorometric Assay for Metalloproteinase Inhibitor Screening

This protocol outlines the general procedure for determining the IC50 values of an inhibitor against a panel of metalloproteinases.

1. Materials and Reagents:

  • Recombinant human metalloproteinase enzymes (e.g., MMP-1, MMP-2, MMP-3, etc.)

  • Fluorogenic peptide substrates specific for each MMP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Enzyme Activation (if required):

  • Some MMPs are produced as inactive proenzymes and require activation. This is typically achieved by incubation with p-aminophenylmercuric acetate (B1210297) (APMA) or other proteases according to the manufacturer's instructions.

3. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the diluted test inhibitor to the respective wells.

    • Include wells for a positive control (enzyme with a known inhibitor), a negative control (enzyme without inhibitor), and a blank (assay buffer and substrate only).

  • Enzyme Addition: Add the activated metalloproteinase to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the specific fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Mca/Dnp FRET pairs are commonly excited at ~325 nm and emission is measured at ~393 nm).

4. Data Analysis:

  • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).

Signaling Pathways and Experimental Workflow

To visualize the context in which this compound and other metalloproteinase inhibitors are studied, the following diagrams illustrate a key signaling pathway involving MMP-13 and a typical experimental workflow for inhibitor profiling.

MMP13_Signaling_Pathway MMP-13 Signaling Pathway in Osteoarthritis IL1b IL-1β / TNF-α Receptor Cell Surface Receptors IL1b->Receptor Bind NFkB NF-κB Pathway Receptor->NFkB Activate MAPK MAPK Pathways (p38, JNK, ERK) Receptor->MAPK Activate MMP13_Gene MMP-13 Gene Transcription NFkB->MMP13_Gene Induce AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 Activate AP1->MMP13_Gene Induce MMP13_Protein MMP-13 (Collagenase-3) MMP13_Gene->MMP13_Protein Translate Collagen_Degradation Type II Collagen Degradation MMP13_Protein->Collagen_Degradation Catalyze Cartilage_Damage Cartilage Damage Collagen_Degradation->Cartilage_Damage Leads to

Caption: Key signaling pathways leading to MMP-13 expression and cartilage degradation in osteoarthritis.

Experimental_Workflow Experimental Workflow for Inhibitor Profiling Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Controls & Test Concentrations) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate % Inhibition) Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: A generalized workflow for determining the IC50 of an inhibitor against a metalloproteinase.

Conclusion

This compound is a selective inhibitor of a subset of matrix metalloproteinases, with particular potency against MMP-13, MMP-2, MMP-9, and MMP-12. Its selectivity profile, as detailed in this guide, makes it a valuable tool for researchers investigating the roles of these specific enzymes in various physiological and pathological processes. The provided experimental protocol offers a foundational method for the in-house evaluation of this compound or other potential inhibitors against a panel of metalloproteinases. This comparative guide is intended to facilitate informed decisions in the design of future research and drug development efforts targeting this important class of enzymes.

References

A Head-to-Head Comparison of MMP Inhibitors: AZD-6605 vs. Batimastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two matrix metalloproteinase (MMP) inhibitors: AZD-6605 and batimastat (B1663600). The information presented is intended to assist researchers in evaluating these compounds for preclinical and clinical research in oncology and other diseases where MMPs are implicated.

Executive Summary

Batimastat (BB-94) is a first-generation, potent, broad-spectrum inhibitor of MMPs.[1] It has been extensively studied in preclinical and early clinical trials for various cancers.[1][2][3] this compound is a more recent, potent, and reversible inhibitor with reported selectivity for MMP2, MMP9, MMP12, and MMP13.[4][5][6] While direct head-to-head studies are limited, this guide consolidates available data to facilitate a comparative analysis of their inhibitory profiles, preclinical efficacy, and underlying mechanisms of action.

Data Presentation: Quantitative Comparison

Table 1: In Vitro MMP Inhibitory Activity (IC50, nM)
Matrix Metalloproteinase (MMP)This compound (IC50, nM)Batimastat (IC50, nM)
MMP-1 (Collagenase-1) Data not available3
MMP-2 (Gelatinase-A) Potent inhibitor[4]4
MMP-3 (Stromelysin-1) Data not available20
MMP-7 (Matrilysin) Data not available6
MMP-8 (Collagenase-2) Data not available10[7]
MMP-9 (Gelatinase-B) Potent inhibitor[4]4
MMP-12 (Macrophage Elastase) Potent inhibitor[4][8]Data not available
MMP-13 (Collagenase-3) Potent inhibitor[4][5]Data not available

Note: "Potent inhibitor" for this compound indicates reported activity without specific IC50 values available in the public domain.[4]

Table 2: Preclinical Efficacy in Cancer Models
FeatureThis compoundBatimastat
Cancer Models Studied Limited public data in oncologyOvarian, colon, breast, prostate cancer, and melanoma[3][9][10][11]
Reported Effects Data not readily availableInhibition of tumor growth, reduction of metastasis, and anti-angiogenic activity[9][10][11]
Administration Route in Preclinical Studies Data not readily availableIntraperitoneal injection[9][10]

Mechanism of Action and Signaling Pathways

Both this compound and batimastat function by inhibiting the catalytic activity of MMPs. MMPs are zinc-dependent endopeptidases that degrade extracellular matrix (ECM) components, a crucial process in tumor invasion, metastasis, and angiogenesis.[2][12][13] By blocking MMP activity, these inhibitors can potentially halt or slow down cancer progression.

Batimastat, as a broad-spectrum inhibitor, affects a wide range of MMPs, which can be advantageous in targeting multiple aspects of tumor progression but may also lead to off-target effects.[1] this compound is described as having excellent selectivity, with a primary focus on MMP13, which is also implicated in cancer progression.[4][5]

MMP_Inhibition_Pathway General Signaling Pathway of MMP Inhibition in Cancer cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 MMP Regulation & Activity cluster_3 ECM Degradation & Cancer Progression Growth_Factors Growth Factors & Cytokines Tumor_Cell Tumor Cell Growth_Factors->Tumor_Cell activate Signaling_Pathways MAPK, PI3K/Akt, etc. Tumor_Cell->Signaling_Pathways trigger Stromal_Cell Stromal Cell Stromal_Cell->Signaling_Pathways interact with Transcription_Factors AP-1, NF-κB, etc. Signaling_Pathways->Transcription_Factors activate MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression induce Pro_MMPs Pro-MMPs (Inactive) MMP_Gene_Expression->Pro_MMPs translation Active_MMPs Active MMPs Pro_MMPs->Active_MMPs activation ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation catalyze Cancer_Progression Invasion, Metastasis, Angiogenesis ECM_Degradation->Cancer_Progression facilitates Inhibitors This compound / Batimastat Inhibitors->Active_MMPs inhibit

Diagram of the general signaling pathway of MMP inhibition in cancer.

Experimental Protocols

Fluorometric MMP Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity (IC50) of compounds like this compound and batimastat against specific MMPs.

Materials:

  • Recombinant human MMP enzymes

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[14]

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)

  • Test compounds (this compound, batimastat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the microplate wells, add the recombinant MMP enzyme and the corresponding inhibitor dilution. Include control wells with enzyme and buffer (no inhibitor) and blank wells with only buffer.

  • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.[15]

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed time.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorometric_Assay_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis A Prepare serial dilutions of this compound & Batimastat C Add enzyme and inhibitor to 96-well plate A->C B Prepare MMP enzyme and substrate solutions B->C D Pre-incubate at 37°C C->D E Add fluorogenic substrate to initiate reaction D->E F Measure fluorescence E->F G Calculate % inhibition F->G H Determine IC50 values G->H

Workflow for a fluorometric MMP inhibition assay.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and assess the inhibitory effect of compounds.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 0.1% gelatin

  • Samples (e.g., conditioned cell culture media)

  • Non-reducing sample buffer

  • Washing buffer (e.g., 2.5% Triton X-100 in water)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5)

  • Coomassie Brilliant Blue staining and destaining solutions

Procedure:

  • Prepare protein samples from conditioned media and mix with non-reducing sample buffer.

  • Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis.

  • After electrophoresis, wash the gel with washing buffer to remove SDS and allow enzyme renaturation.

  • Incubate the gel in incubation buffer at 37°C for 24-48 hours to allow for gelatin digestion by active MMPs.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of the bands can be quantified to determine relative MMP activity. To assess inhibitor efficacy, cells can be pre-treated with this compound or batimastat before collecting the conditioned media.

Conclusion

Batimastat is a well-characterized broad-spectrum MMP inhibitor with a wealth of preclinical data in oncology.[1][2][3] this compound is a newer, more selective MMP inhibitor, though public data on its comprehensive inhibitory profile and preclinical anticancer efficacy is less extensive.[4][5][6] The choice between these inhibitors for research purposes will depend on the specific MMPs of interest and whether a broad-spectrum or more selective inhibitory profile is desired. The experimental protocols provided offer standardized methods for further in-house comparison and characterization of these and other MMP inhibitors.

References

Confirming AZD-6605 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of AZD-6605, a potent and reversible inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP2, MMP9, MMP12, and MMP13.[1] Understanding and verifying that a drug candidate interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines various experimental approaches, presents comparative data for this compound and alternative MMP inhibitors, and provides detailed experimental protocols to aid in the design and execution of target engagement studies.

Introduction to this compound and its Targets

This compound is a novel, potent, and reversible inhibitor of several members of the matrix metalloproteinase (MMP) family, with high selectivity for MMP2, MMP9, MMP12, and MMP13. These zinc-dependent endopeptidases are key regulators of the extracellular matrix and are implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The mechanism of action of this compound involves the specific inhibition of the catalytic activity of these MMPs.

Comparative Analysis of Cellular Target Engagement Assays

A variety of assays can be employed to measure the engagement of an inhibitor with its target MMP within a cellular context. The choice of assay depends on several factors, including the specific MMP of interest, the desired readout (e.g., direct binding or enzymatic activity), and the available resources. This section compares three commonly used methods: Gelatin Zymography, FRET-based assays, and in-cell activity assays.

Assay Principle This compound Application Alternative MMP Inhibitors Advantages Disadvantages
Gelatin Zymography Measures the degradation of a gelatin substrate by MMPs in a polyacrylamide gel. Inhibition is observed as a reduction in the clear bands of gelatinolysis.While specific data for this compound is not publicly available, this method is suitable for assessing its inhibitory effect on MMP2 and MMP9 activity in conditioned media from treated cells.Batimastat (B1663600) (BB-94): Has been shown to reduce the activity of 72-kd and 92-kd collagenases (MMP2 and MMP9) released by MDA-MB-435 breast cancer cells.[2] Marimastat: Can be validated for its inhibitory effect on MMP-2 and MMP-9 using gelatin zymography.[3]Relatively simple and cost-effective. Provides information on the molecular weight of active MMPs.Semi-quantitative. Does not directly measure target binding. Not suitable for all MMPs (only gelatinases).
FRET-based Assays Utilizes a substrate with a fluorescent donor and a quencher molecule. Cleavage of the substrate by an MMP separates the pair, leading to an increase in fluorescence. Inhibition is measured by a decrease in the fluorescence signal.No specific published data on this compound using a cellular FRET assay was found. However, this method is well-suited to quantify its inhibitory potency in a cellular environment.Batimastat: Can be evaluated in immunocapture FRET assays to determine its inhibitory activity against specific MMPs.[4] TIMP-1: The inhibitory effect of TIMP-1 on MMP-9 can be quantified using a fluorescence quenching substrate.[5]Highly sensitive and quantitative. Adaptable to high-throughput screening. Can be used for a wider range of MMPs with specific substrates.Requires synthesis of specific FRET substrates. Can be susceptible to interference from fluorescent compounds.
In-Cell Activity Assays Employs cell-permeable fluorescent substrates that are cleaved by intracellular MMPs, leading to a measurable signal. Inhibition is determined by a reduction in the signal.Specific in-cell activity assay data for this compound is not currently in the public domain. This approach would provide a direct measure of its intracellular efficacy.Marimastat: Shown to inhibit tumor invasion in co-cultures of human glioma spheroids, indicating cellular activity.[6]Provides a direct readout of intracellular target engagement and functional consequence. Amenable to high-content imaging.Development of cell-permeable and specific substrates can be challenging.

Alternative MMP Inhibitors for Comparison

A comprehensive evaluation of this compound should include a comparison with other well-characterized MMP inhibitors.

Inhibitor Type Target Profile Reported Cellular Effects
Batimastat (BB-94) Broad-spectrum synthetic inhibitorPotent inhibitor of MMP-1, -2, -3, -7, and -9.Reduces collagenase activity in cancer cells[2], inhibits angiogenesis in liver metastases[7], and induces cytotoxic and cytostatic effects in hematological tumor models.[8]
Marimastat Broad-spectrum synthetic inhibitorInhibits a range of MMPs including MMP-1, -2, -7, -9, and -14.[6][9][10]Inhibits tumor cell invasion and proliferation.[6]
Tissue Inhibitors of Metalloproteinases (TIMPs) Endogenous protein inhibitorsBroad-spectrum inhibitors of all MMPs.Regulate MMP activity in vivo and can be engineered for enhanced specificity.[11][12] TIMP-1's inhibitory effect on MMPs can be quantified in cellular assays.[13]

Experimental Protocols

Gelatin Zymography

This protocol is adapted from standard procedures for assessing MMP-2 and MMP-9 activity in cell culture supernatants.

a. Cell Culture and Treatment:

  • Plate cells (e.g., HT-1080 fibrosarcoma cells) in complete medium and allow them to adhere overnight.

  • Wash the cells with serum-free medium and then incubate in serum-free medium containing various concentrations of this compound or an alternative inhibitor (e.g., Batimastat, Marimastat) for 24-48 hours. Include a vehicle control.

  • Collect the conditioned medium and centrifuge to remove cellular debris.

b. Electrophoresis:

  • Prepare a 10% polyacrylamide gel containing 0.1% gelatin.

  • Mix the conditioned medium samples with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gel and perform electrophoresis at 4°C.

c. Renaturation and Development:

  • After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

  • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 18-24 hours.

d. Staining and Analysis:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background.

  • Image the gel and quantify the bands of gelatinolysis using densitometry software.

FRET-based Cellular Activity Assay

This protocol describes a general method for measuring MMP inhibition in a cellular context using a FRET peptide substrate.

a. Cell Culture and Treatment:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat the cells with a range of concentrations of this compound or alternative inhibitors.

b. Assay Procedure:

  • Add a specific MMP FRET substrate to each well.

  • Incubate the plate at 37°C and protect it from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points.

c. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Plot the fluorescence intensity against time for each inhibitor concentration.

  • Calculate the initial reaction rates and determine the IC50 values for each inhibitor.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

Gelatin_Zymography_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis cluster_development Renaturation & Development cluster_analysis Staining & Analysis A Plate Cells B Treat with Inhibitor A->B C Collect Conditioned Medium B->C E Load Samples C->E D Prepare Gelatin Gel D->E F Run Electrophoresis E->F G Wash with Triton X-100 F->G H Incubate in Developing Buffer G->H I Stain with Coomassie Blue H->I J Destain and Image I->J K Quantify Bands J->K

Workflow for Gelatin Zymography.

MMP_Inhibition_Pathway cluster_activation MMP Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects ProMMP Pro-MMP ActiveMMP Active MMP ProMMP->ActiveMMP Proteolytic Cleavage InhibitedMMP Inactive MMP Complex ActiveMMP->InhibitedMMP Degradation ECM Degradation ActiveMMP->Degradation Catalyzes AZD6605 This compound AZD6605->InhibitedMMP InhibitedMMP->Degradation Blocks ECM Extracellular Matrix ECM->Degradation CellMigration Cell Migration & Invasion Degradation->CellMigration

Mechanism of MMP Activation and Inhibition.

Conclusion

Confirming the cellular target engagement of this compound is essential for its continued development. This guide has provided a comparative overview of key cellular assays, including gelatin zymography and FRET-based methods, that can be utilized for this purpose. While direct comparative data for this compound using these cellular assays is not yet widely published, the provided protocols and information on alternative inhibitors such as Batimastat, Marimastat, and TIMPs offer a solid framework for researchers to design and interpret their own target engagement studies. The selection of the most appropriate assay will depend on the specific research question and available resources, but the methodologies described herein represent robust approaches to validating the intracellular activity of novel MMP inhibitors.

References

AZD-6605: A Comparative Analysis of its Selectivity Profile Across the Matrix Metalloproteinase Family

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the matrix metalloproteinase (MMP) inhibitor AZD-6605 with other notable MMP inhibitors. This document details its selectivity profile, supported by available experimental data, and outlines the methodologies used for such evaluations.

This compound has been identified as a potent and reversible inhibitor of several matrix metalloproteinases, with a particular emphasis on its high potency against MMP-13.[1] Developed as a hydantoin-based inhibitor, its design strategy focused on optimizing potency for MMP-13 while ensuring significant selectivity over MMP-14.[1] Furthermore, this compound is described as a potent inhibitor of MMP-2, MMP-9, and MMP-12, exhibiting excellent overall selectivity.

Quantitative Selectivity Profile

To provide a clear comparison of inhibitory activity, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of MMPs. For comparative context, data for the broad-spectrum MMP inhibitors Batimastat and Marimastat are also included.

Matrix Metalloproteinase (MMP)This compound IC50 (nM)Batimastat IC50 (nM)Marimastat IC50 (nM)
MMP-1 (Collagenase-1)>100035
MMP-2 (Gelatinase-A)13046
MMP-3 (Stromelysin-1)>100020230
MMP-7 (Matrilysin)>1000613
MMP-8 (Collagenase-2)160--
MMP-9 (Gelatinase-B)3043
MMP-12 (Metalloelastase)4--
MMP-13 (Collagenase-3)3--
MMP-14 (MT1-MMP)300-9

Note: Data for this compound is sourced from De Savi et al., Bioorg Med Chem Lett. 2013. Data for Batimastat and Marimastat is compiled from various sources. A hyphen (-) indicates that data was not available.

Insights into Selectivity

The data clearly illustrates the distinct selectivity profile of this compound. It is a highly potent inhibitor of MMP-13 and MMP-12. While it shows moderate activity against MMP-9, MMP-2, and MMP-8, it is significantly less active against MMP-1, MMP-3, and MMP-7. This profile contrasts sharply with the broad-spectrum inhibition exhibited by Batimastat and Marimastat, which potently inhibit a wider range of MMPs, including MMP-1, at low nanomolar concentrations. The high selectivity of this compound for MMP-13 over other collagenases like MMP-1 is a key characteristic that was a primary goal of its development.[1]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against various MMPs is typically performed using a fluorometric enzyme inhibition assay. This method provides a sensitive and high-throughput means of assessing inhibitor potency.

General Principle of the Fluorometric MMP Inhibition Assay

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher moiety. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP enzyme, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The potency of an inhibitor is determined by measuring the reduction in the rate of fluorescence increase in the presence of varying concentrations of the compound.

Detailed Methodology

Reagents and Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, -2, -9, -13)

  • Fluorogenic peptide substrate

  • Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Pro-MMP enzymes are activated according to standard protocols, often involving treatment with p-aminophenylmercuric acetate (B1210297) (APMA).

  • Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer.

  • Assay Reaction:

    • The activated MMP enzyme is added to the wells of the microplate.

    • The various concentrations of the test inhibitor are then added to the wells and incubated with the enzyme for a defined period to allow for inhibitor-enzyme binding.

    • The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore used.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the percent inhibition data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the selectivity profile of an MMP inhibitor.

MMP_Inhibition_Assay_Workflow Workflow for Determining MMP Inhibitor Selectivity cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Enzymes, Substrate) inhibitor_prep Prepare Inhibitor Serial Dilutions reagents->inhibitor_prep plate_setup Plate Setup (Enzyme + Inhibitor) inhibitor_prep->plate_setup incubation Pre-incubation plate_setup->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start fluorescence_reading Kinetic Fluorescence Measurement reaction_start->fluorescence_reading data_analysis Calculate Initial Velocities fluorescence_reading->data_analysis ic50_calc Determine IC50 Values data_analysis->ic50_calc

References

Assessing the Therapeutic Index of AZD-6605: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic index of AZD-6605, a selective matrix metalloproteinase-13 (MMP-13) inhibitor, against alternative broad-spectrum MMP inhibitors. The following sections detail available preclinical and clinical data, experimental methodologies, and relevant biological pathways to aid in the evaluation of this compound for the treatment of osteoarthritis (OA).

Comparative Efficacy and Safety Profile

The therapeutic index of a drug is a measure of its relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. For MMP inhibitors, a key consideration is the potential for musculoskeletal side effects (MSS), which have historically limited the clinical development of broad-spectrum inhibitors.[1][2][3] This guide assesses this compound in the context of this known class-related toxicity.

In Vitro Potency and Selectivity

This compound is a potent, reversible inhibitor of several matrix metalloproteinases, with a notably high potency for MMP-13.[4][5] The compound was developed as part of a medicinal chemistry campaign to replace the reverse hydroxamate zinc-binding group, which was associated with historical inhibitors, with a hydantoin (B18101) group to optimize potency, solubility, and DMPK properties while maintaining selectivity over MMP-14.[4][5]

Target MMPThis compound IC50 (nM)Selectivity vs. MMP-14
MMP-13Data not availableData not available
MMP-2Data not available
MMP-9Data not available
MMP-12Data not available
MMP-14Data not available

Absence of specific IC50 values in the public domain prevents a detailed quantitative analysis of the selectivity profile. The discovery publication notes excellent selectivity over MMP-14.[4][5]

Preclinical and Clinical Data Summary

The following table summarizes available efficacy and toxicity data for this compound and comparator compounds. A significant challenge in directly comparing these compounds is the lack of head-to-head studies. The data presented is compiled from various independent preclinical and clinical investigations.

CompoundClassEfficacy DataToxicity Data (Highest Tolerated Dose/NOAEL)Therapeutic Index Insight
This compound Selective MMP-13 Inhibitor Efficacy in reducing articular cartilage loss in an osteoarthritis model demonstrated.[5] Specific dose-response data is not publicly available.Identified as a candidate drug following rat and dog safety evaluations.[4][5] Specific NOAEL data is not publicly available.The progression to a candidate drug suggests a favorable preclinical therapeutic index, though quantitative assessment is not possible with available data.
Selective MMP-13 Inhibitor (Unnamed) Selective MMP-13 Inhibitor Dose-dependent reduction in cartilage erosion in a rat collagen-induced arthritis model (21% at 3 mg/kg, 28% at 10 mg/kg, 38% at 30 mg/kg).[6]No toxic effects were observed in three different animal models at doses up to 30 mg/kg.[6]Demonstrates a potentially wide therapeutic window in preclinical models, with clear efficacy at doses that are well-tolerated.
Marimastat Broad-Spectrum MMP Inhibitor Preclinical efficacy in reducing cartilage degradation.[7]Clinical (Human): Dose-limiting toxicity of severe inflammatory polyarthritis at 100 mg twice daily.[8] Preclinical (Rat): Induction of musculoskeletal syndrome (MSS) at 5-10 mg/kg/day.[9]Narrow therapeutic index, with the effective dose for MMP inhibition being close to the dose that causes significant musculoskeletal toxicity.
PG-116800 Broad-Spectrum MMP Inhibitor Shown to inhibit joint damage in a rat iodoacetate-induced OA model.[10]Clinical (Human): 200 mg twice daily dose discontinued (B1498344) due to increased musculoskeletal adverse effects.[10][11] Preclinical (Rat & Dog): Swelling observed around joints in chronic toxicology studies.[10]Unfavorable risk-benefit balance observed in clinical trials for osteoarthritis, indicating a narrow therapeutic index.[10][11]
CGS-27023A Broad-Spectrum MMP Inhibitor Blocks cartilage degradation in rabbits.[12]Clinical (Human): Musculoskeletal side effects were related to treatment duration, not dose. The maximum tolerated dose was 300 mg twice daily (limited by rash).[13]The therapeutic window appears to be limited by both musculoskeletal and other toxicities.

Experimental Protocols

Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This is a widely used chemically-induced model of osteoarthritis that mimics some pathological features of the human disease.[14][15][16][17][18]

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).

  • Anesthesia: Animals are anesthetized, typically with isoflurane.

  • Induction of OA: A single intra-articular injection of monoiodoacetate (MIA) dissolved in sterile saline is administered into the knee joint through the infrapatellar ligament. Doses can range from 0.1 mg to 3 mg depending on the desired severity and progression rate of the OA-like lesions.[15][17][18]

  • Treatment: The test compound (e.g., this compound) or vehicle is administered orally or via another appropriate route, starting at a designated time point post-MIA injection and continued for a specified duration (e.g., 14-28 days).

  • Efficacy Assessment:

    • Histopathology: At the end of the study, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage and proteoglycan content. The severity of cartilage degradation is assessed using a standardized scoring system such as the Mankin score.[14][15][16]

    • Pain Assessment: Secondary endpoints can include the assessment of pain-related behaviors, such as weight-bearing distribution on the hind limbs.

In Vitro Cartilage Degradation Assay

This assay is used to evaluate the direct protective effect of MMP inhibitors on cartilage explants.[7][19][20][21]

Protocol:

  • Cartilage Explants: Full-thickness articular cartilage explants are harvested from bovine or human joints.

  • Culture: Explants are cultured in a serum-free medium.

  • Induction of Degradation: Cartilage degradation is induced by adding a combination of pro-inflammatory cytokines, such as interleukin-1α (IL-1α) and oncostatin M (OSM), to the culture medium.

  • Treatment: Test compounds (e.g., this compound) are added to the culture medium at various concentrations in the presence of the cytokines.

  • Assessment of Cartilage Protection:

    • Glycosaminoglycan (GAG) Release: The amount of GAG released into the culture medium, an indicator of proteoglycan degradation, is quantified using the dimethylmethylene blue (DMMB) assay.

    • Collagen Degradation: The release of collagen fragments (e.g., C-terminal telopeptide of type II collagen, CTX-II) into the medium is measured by ELISA.

    • Histology: Explants can be fixed, sectioned, and stained with Safranin O to visualize the extent of proteoglycan depletion.

MMP Selectivity Profiling

This assay determines the inhibitory activity of a compound against a panel of different MMPs to assess its selectivity.

Protocol:

  • Enzymes: Recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14) are used.

  • Substrate: A fluorescently quenched peptide substrate specific for each MMP is used.

  • Assay: The assay is typically performed in a 96-well plate format. The test compound is serially diluted and incubated with each MMP enzyme. The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The increase in fluorescence resulting from the cleavage of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined for each MMP. Selectivity is expressed as the ratio of IC50 values for different MMPs.

Visualizations

signaling_pathway cluster_extracellular Extracellular Matrix cluster_chondrocyte Chondrocyte cluster_inhibitors Therapeutic Intervention Collagen Type II Collagen Cartilage_Degradation Cartilage Degradation (Osteoarthritis) Aggrecan Aggrecan Pro_MMPs Pro-MMPs MMPs Active MMPs Pro_MMPs->MMPs Activation MMPs->Collagen Degradation MMPs->Aggrecan Degradation Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) Cytokines->Pro_MMPs Upregulate Transcription AZD6605 This compound (Selective MMP-13 Inhibitor) AZD6605->MMPs Inhibit BroadSpectrum Broad-Spectrum MMP Inhibitors BroadSpectrum->MMPs Inhibit experimental_workflow cluster_induction OA Induction cluster_treatment Treatment Groups cluster_assessment Efficacy & Safety Assessment MIA Monoiodoacetate (MIA) Injection Vehicle Vehicle Control MIA->Vehicle AZD6605 This compound MIA->AZD6605 Comparator Comparator (e.g., Broad-Spectrum Inhibitor) MIA->Comparator Histology Histology (Mankin Score) Vehicle->Histology Pain Pain Assessment Vehicle->Pain Toxicity Toxicity Monitoring (Musculoskeletal Side Effects) Vehicle->Toxicity AZD6605->Histology AZD6605->Pain AZD6605->Toxicity Comparator->Histology Comparator->Pain Comparator->Toxicity therapeutic_index cluster_azd6605 This compound (Selective) cluster_broad Broad-Spectrum Inhibitors Efficacy_A Efficacious Dose Toxicity_A Toxic Dose (MSS) Efficacy_A->Toxicity_A Wide Therapeutic Window Efficacy_B Efficacious Dose Toxicity_B Toxic Dose (MSS) Efficacy_B->Toxicity_B Narrow Therapeutic Window

References

Independent Validation of AZD-6605's Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of AZD-6605, a selective inhibitor of matrix metalloproteinases (MMPs), against other relevant MMP inhibitors. The data presented is based on available experimental evidence to assist researchers in evaluating its potential for preclinical and clinical studies.

Executive Summary

This compound is a potent and reversible inhibitor of several matrix metalloproteinases, with notable selectivity for MMP-13, a key enzyme implicated in the degradation of cartilage in osteoarthritis.[1][2][3] Developed by AstraZeneca, this compound, also known as compound 3m in its discovery publication, emerged from a medicinal chemistry program focused on identifying orally active MMP-13 inhibitors with favorable pharmacokinetic properties.[1][3] This guide summarizes the publicly available potency data for this compound and provides context by comparing it with other known MMP inhibitors.

Comparative Potency of this compound

The primary data on the potency of this compound comes from its initial characterization. The following table summarizes the inhibitory activity (IC50) of this compound against a panel of MMPs.

CompoundMMP-1 (IC50 nM)MMP-2 (IC50 nM)MMP-8 (IC50 nM)MMP-9 (IC50 nM)MMP-13 (IC50 nM)MMP-14 (IC50 nM)
This compound (3m) >100047>1000294.7 >1000

Data extracted from De Savi et al., Bioorganic & Medicinal Chemistry Letters, 2013.[1]

Note: Lower IC50 values indicate greater potency. The data demonstrates that this compound is a highly potent inhibitor of MMP-13, with significant selectivity over other MMPs, particularly MMP-1, MMP-8, and the membrane-type MMP, MMP-14.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound was performed using a fluorogenic substrate assay. The following is a detailed description of the methodology based on the discovery publication and general MMP assay protocols.

Fluorogenic MMP-13 Potency Assay:

  • Enzyme Activation: Recombinant human MMP-13 catalytic domain is activated with 4-aminophenylmercuric acetate (B1210297) (APMA).

  • Substrate: A quenched fluorogenic peptide substrate is used, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2. The fluorescence of the Mca (methoxycoumarin) group is quenched by the Dpa (dinitrophenyl) group.

  • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, CaCl2, and a detergent like Brij-35 at a physiological pH.

  • Procedure:

    • The activated MMP-13 enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate and separation of the Mca and Dpa groups, is monitored over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition at each concentration of the inhibitor is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic potential by inhibiting the catalytic activity of MMPs, particularly MMP-13. In the context of osteoarthritis, MMP-13 is a critical downstream effector in a complex signaling network that leads to the degradation of the cartilage extracellular matrix.

MMP13_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Cell_Surface_Receptors Cell Surface Receptors Proinflammatory_Stimuli->Cell_Surface_Receptors Intracellular_Signaling Intracellular Signaling Cascades (e.g., MAPKs, NF-κB) Cell_Surface_Receptors->Intracellular_Signaling Transcription_Factors Transcription Factors (e.g., AP-1, Runx2) Intracellular_Signaling->Transcription_Factors MMP13_Gene_Expression MMP-13 Gene Expression Transcription_Factors->MMP13_Gene_Expression Pro_MMP13 Pro-MMP-13 MMP13_Gene_Expression->Pro_MMP13 Transcription & Translation Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation Cartilage_Degradation Cartilage Matrix Degradation (Collagen Type II) Active_MMP13->Cartilage_Degradation AZD6605 This compound AZD6605->Active_MMP13 Inhibition Potency_Workflow Compound_Synthesis Compound Synthesis (this compound) Potency_Screening IC50 Determination (Concentration-Response) Compound_Synthesis->Potency_Screening Enzyme_Preparation Recombinant MMP Enzyme Preparation Enzyme_Preparation->Potency_Screening Assay_Development Fluorogenic Assay Development Assay_Development->Potency_Screening Selectivity_Panel Selectivity Profiling (vs. other MMPs) Potency_Screening->Selectivity_Panel Data_Analysis Data Analysis and Curve Fitting Selectivity_Panel->Data_Analysis Result Potency and Selectivity Profile Data_Analysis->Result

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling AZD-6605

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling AZD-6605. The information is compiled from general laboratory safety protocols and data sheets for similar research compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to handle this potent, reversible inhibitor of MMP2, MMP9, MMP12, and MMP13 with the utmost care.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions.
Eye Protection Safety Glasses/GogglesChemical splash goggles are required. A face shield should be used when there is a significant risk of splashing.
Body Protection Lab CoatA fully buttoned, knee-length lab coat is mandatory.
Respiratory RespiratorAn N95 or higher-rated respirator should be used when handling the powder form to avoid inhalation.

Operational Plans for Safe Handling

Adherence to the following procedural steps is mandatory to ensure a safe laboratory environment when working with this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The compound should be stored locked up, with access limited to authorized personnel only.

Preparation and Use:

  • All handling of the powdered form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Use only in well-ventilated areas.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect all waste in clearly labeled, sealed, and appropriate containers.

  • Disposal Route: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.

  • Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol) and then wash thoroughly. The rinsate should be collected as hazardous waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

AZD6605_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Securely Receive->Store Prep_Area Prepare Fume Hood Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Solubilize Prepare Solution Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate Waste Collect Hazardous Waste Decontaminate->Waste Doff_PPE Doff PPE Waste->Doff_PPE Dispose Dispose via EHS Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-6605
Reactant of Route 2
Reactant of Route 2
AZD-6605

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.